molecular formula C8H7N3 B095398 4-(1H-pyrazol-3-yl)pyridine CAS No. 17784-60-0

4-(1H-pyrazol-3-yl)pyridine

Cat. No.: B095398
CAS No.: 17784-60-0
M. Wt: 145.16 g/mol
InChI Key: FEBRHATXLQPYLJ-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)pyridine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure, which combines pyrazole and pyridine rings, serves as a critical building block for synthesizing novel compounds with diverse biological activities. This compound is particularly valuable in the design and development of kinase inhibitors. Researchers utilize this scaffold to create potent and selective inhibitors for key kinases involved in disease pathways, including TANK-binding kinase 1 (TBK1) and c-Jun N-terminal kinase (JNK) . Inhibiting these kinases presents a promising strategy for targeting cancers such as leukemia, glioblastoma, melanoma, and pancreatic cancer, as well as modulating immune and inflammatory responses . The structural motif is also explored in the synthesis of other pharmacologically active molecules, including frameworks like pyrazolo[3,4-b]pyridines, which are being investigated for their antidepressant, anticancer, antiviral, and anti-inflammatory properties . Furthermore, derivatives of this compound have demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) expression and protecting cell membranes from damage . As a key intermediate, this compound enables researchers to efficiently build complex molecules for probing biological mechanisms and developing new therapeutic candidates for immune-oncology, inflammatory diseases, and beyond. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRHATXLQPYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585916
Record name 4-(1H-Pyrazol-5-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17784-60-0
Record name 4-(1H-Pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-pyrazol-3-yl)pyridine: A Core Scaffold for JNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17784-60-0

This technical guide provides a comprehensive overview of 4-(1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of c-Jun N-terminal kinase (JNK) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, biological activity, and the experimental protocols for its evaluation.

Core Compound Properties

PropertyValue
CAS Number 17784-60-0
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
IUPAC Name This compound

Biological Significance: A Scaffold for JNK Inhibition

This compound has emerged as a crucial scaffold in the design of inhibitors targeting c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock. The dysregulation of JNK signaling is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.

The development of 4-(pyrazol-3-yl)pyridine derivatives has led to the discovery of potent and selective JNK inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications on the pyrazole and pyridine rings can significantly influence inhibitory potency and selectivity against different JNK isoforms (JNK1, JNK2, and JNK3).

Quantitative Data: JNK Inhibition by 4-(Pyrazol-3-yl)pyridine Analogs

The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected 4-(pyrazol-3-yl)pyridine derivatives against JNK3. These compounds were developed from an earlier pyrimidine series of JNK inhibitors.[1]

CompoundStructureJNK3 IC₅₀ (nM)p38 IC₅₀ (nM)
12 2-Anilino-4-(1H-pyrazol-3-yl)pyridine160>20,000
13 2-Anilino-5-chloro-4-(1H-pyrazol-3-yl)pyridine80>20,000
14 2-Anilino-4-(1-methyl-1H-pyrazol-3-yl)pyridine260>20,000

Experimental Protocols

General Synthesis of this compound via Suzuki Coupling

While a specific detailed protocol for the parent compound is noted in the work by Davies et al. (2003), a general and widely applicable method for the synthesis of 4-(pyrazol-3-yl)pyridines involves a Suzuki coupling reaction.[1] This approach offers a versatile route for creating a diverse library of derivatives.

Materials:

  • A suitable halogenated pyridine (e.g., 4-chloropyridine or 4-bromopyridine)

  • A pyrazole boronic acid or boronic ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the halogenated pyridine (1.0 eq), the pyrazole boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)pyridine derivative.

In Vitro JNK Kinase Activity Assay (Non-Radioactive)

This protocol describes a general method for measuring JNK activity using an antibody-based detection of a phosphorylated substrate, such as a c-Jun fusion protein.

Materials:

  • Active JNK enzyme (JNK1, JNK2, or JNK3)

  • c-Jun fusion protein (e.g., GST-c-Jun) immobilized on agarose beads

  • Kinase assay buffer (containing MgCl₂, ATP, and other necessary components)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Phospho-c-Jun specific antibody (e.g., anti-phospho-c-Jun (Ser63))

  • Secondary antibody conjugated to a reporter enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Chemiluminescent substrate

  • Microplate reader for luminescence detection

Procedure:

  • Immunoprecipitation of JNK: Incubate cell lysates containing the JNK enzyme with the c-Jun fusion protein-agarose beads to pull down the kinase.

  • Kinase Reaction: a. Wash the beads to remove non-specific binding. b. Resuspend the beads in kinase assay buffer. c. Add the test compound at various concentrations (typically in a serial dilution). d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary phospho-c-Jun specific antibody. d. Wash the membrane and incubate with the secondary antibody. e. Add the chemiluminescent substrate and detect the signal using a microplate reader or imaging system.

  • Data Analysis: a. Quantify the luminescent signal for each concentration of the test compound. b. Plot the percentage of inhibition against the compound concentration. c. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the JNK activity by 50%.

Mandatory Visualizations

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade. External stimuli, such as inflammatory cytokines or environmental stress, activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.

JNK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK1, ASK1) extracellular_stimuli->mapkkk mkk4_7 MAPKK (MKK4/MKK7) mapkkk->mkk4_7 phosphorylates jnk JNK (JNK1/2/3) mkk4_7->jnk phosphorylates c_jun c-Jun jnk->c_jun phosphorylates gene_expression Gene Expression (Apoptosis, Inflammation, Proliferation) c_jun->gene_expression regulates inhibitor This compound (JNK Inhibitor) inhibitor->jnk inhibits

Caption: The JNK signaling cascade and the point of intervention for this compound inhibitors.

Experimental Workflow for Inhibitor Evaluation

The process of identifying and characterizing novel kinase inhibitors, such as derivatives of this compound, follows a structured workflow. This begins with the chemical synthesis of the compound, followed by its purification and characterization. The biological evaluation then proceeds with in vitro kinase assays to determine the inhibitory potency (IC₅₀).

Experimental_Workflow synthesis Chemical Synthesis (e.g., Suzuki Coupling) purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_assay In Vitro Kinase Assay (JNK Activity Measurement) purification->in_vitro_assay data_analysis Data Analysis (IC50 Determination) in_vitro_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->synthesis Optimization Loop

Caption: A logical workflow for the synthesis and biological evaluation of this compound analogs as kinase inhibitors.

References

The Ascendant Therapeutic Potential of 4-(1H-Pyrazol-3-yl)Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. These derivatives have garnered significant attention for their potential as potent and selective inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics in oncology, neurodegenerative diseases, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Kinase Inhibition: A Primary Mechanism of Action

A predominant biological activity of this compound derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention.

c-Jun N-terminal Kinase (JNK) Inhibition

Several this compound derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key players in stress-induced signaling pathways. The JNK signaling cascade is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell proliferation.

Signaling Pathway

The JNK signaling pathway is a multi-tiered cascade that can be activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The core of the pathway involves a series of phosphorylations, culminating in the activation of JNK, which then phosphorylates a range of downstream transcription factors, most notably c-Jun.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Inflammation, Apoptosis) cJun->Gene_Expression Pyrazolyl_Pyridine This compound Derivative Pyrazolyl_Pyridine->JNK

JNK Signaling Pathway and Inhibition

Quantitative Data: JNK Inhibition

The inhibitory activity of this compound derivatives against JNK is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Compound IDJNK IsoformIC50 (nM)Reference
1 JNK3160[1]
2 JNK1900[1]
3 JNK2620[1]
4 JNK3630[1]
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase (DYRK) Inhibition

More recently, this compound derivatives have been investigated as inhibitors of the DYRK family of kinases, particularly DYRK1A and DYRK1B. These kinases are involved in a wide array of cellular functions, including cell cycle regulation, neuronal development, and signal transduction. Overexpression of DYRK1A is implicated in the pathology of Down syndrome and certain cancers.

Signaling Pathway

DYRK1A and DYRK1B are known to phosphorylate a variety of substrates, influencing their stability and activity. For instance, DYRK1A can phosphorylate cyclin D1, leading to its degradation and subsequent cell cycle arrest. Inhibition of DYRK1A/1B can therefore promote cell cycle progression.

DYRK1B_Signaling_Pathway DYRK1B DYRK1B CyclinD1 Cyclin D1 DYRK1B->CyclinD1 Phosphorylation Proteasomal_Degradation Proteasomal Degradation CyclinD1->Proteasomal_Degradation Cell_Cycle_Arrest Cell Cycle Arrest Proteasomal_Degradation->Cell_Cycle_Arrest Pyrazolyl_Pyridine This compound Derivative Pyrazolyl_Pyridine->DYRK1B

DYRK1B Signaling and Inhibition

Quantitative Data: DYRK1A/1B Inhibition

The following table summarizes the IC50 values of representative this compound derivatives against DYRK1A and DYRK1B.

Compound IDTarget KinaseIC50 (nM)Reference
5 DYRK1B3[1]
6 DYRK1A11000[2]

Anticancer Activity

The kinase inhibitory properties of this compound derivatives translate into significant anticancer activity against various cancer cell lines. By targeting kinases that are often overactive in cancer cells, these compounds can inhibit cell proliferation, induce apoptosis, and prevent tumor growth.

Quantitative Data: Anticancer Activity

The anticancer efficacy is commonly assessed by measuring the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI50) or the concentration that kills 50% of the cells (IC50) using assays such as the MTT assay.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
7 HCT116 (Colon)1.6[1]
8 K562 (Leukemia)1.28[3]
9 A549 (Lung)>20[1]

Anti-inflammatory Activity

The inhibition of pro-inflammatory signaling pathways, such as the JNK pathway, suggests that this compound derivatives possess anti-inflammatory properties. While specific quantitative data for this scaffold is limited, the broader class of pyrazole derivatives has been extensively studied for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassTargetIC50 (µM)Reference
Bipyrazole DerivativeCOX-211.6[4]
Triarylpyrazole DerivativeCOX-20.74[4]
Benzothiophen-2-yl pyrazoleCOX-2(SI=344.56)[4]

Experimental Protocols

General Synthesis of the this compound Core

A common synthetic route to the this compound core involves a Suzuki coupling reaction.

Synthesis_Workflow Start Halogenated Pyridine Step1 Suzuki Coupling (Pyrazole Boronic Acid, Pd catalyst) Start->Step1 Product This compound Core Step1->Product Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Step1 Incubate Kinase and Inhibitor Start->Step1 Step2 Initiate Reaction with ATP Step1->Step2 Step3 Stop Reaction and Detect Signal (e.g., Luminescence, Fluorescence) Step2->Step3 Step4 Data Analysis (Calculate % Inhibition and IC50) Step3->Step4

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 4-(1H-pyrazol-3-yl)pyridine, a key heterocyclic building block in medicinal chemistry. The document outlines its three-dimensional structure derived from X-ray crystallography, discusses its conformational dynamics based on computational studies of related systems, and provides detailed experimental protocols for its synthesis and characterization. Furthermore, it contextualizes the relevance of this scaffold in drug discovery by examining the role of its derivatives as inhibitors of the c-Jun N-terminal kinase (JNK) signaling pathway.

Molecular Structure

The definitive three-dimensional arrangement of this compound in the solid state has been elucidated through single-crystal X-ray diffraction of its co-crystal with terephthalic acid and water (2/1/2).[1] This analysis provides precise data on bond lengths, bond angles, and the overall geometry of the molecule.

The crystal structure of the co-crystal, 2C₈H₇N₃·C₈H₆O₄·2H₂O, was determined to be in the triclinic space group P-1.[1] The asymmetric unit contains one molecule of this compound, half a molecule of terephthalic acid, and one water molecule.[1]

Table 1: Crystal Data and Structure Refinement for 2(C₈H₇N₃)·(C₈H₆O₄)·2(H₂O) [1]

ParameterValue
Empirical formulaC₂₄H₂₄N₆O₆
Formula weight492.49
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 6.8364 (14) Å, α = 67.52 (3)°
b = 9.5308 (19) Å, β = 71.22 (3)°
c = 10.131 (2) Å, γ = 78.10 (3)°
Volume574.9 (2) ų
Z1
Density (calculated)1.421 Mg/m³
Absorption coefficient0.106 mm⁻¹
F(000)258
Crystal size0.32 x 0.25 x 0.18 mm
Theta range for data collection2.76 to 25.00°
Reflections collected5041
Independent reflections2024 [R(int) = 0.0541]
Final R indices [I>2sigma(I)]R1 = 0.0643, wR2 = 0.1284
R indices (all data)R1 = 0.1135, wR2 = 0.1485

The crystallographic study reveals that the pyridine and pyrazole rings are nearly coplanar. This planarity is a key feature of the molecule's solid-state conformation. Detailed bond lengths and angles for the this compound molecule within this crystal structure are available in the supplementary information of the published crystallographic study (Tan et al., 2012). For the purpose of this guide, representative bond lengths and angles for pyrazole and pyridine rings from similar structures are provided for context.

Table 2: Representative Bond Lengths and Angles

Bond/AngleTypical Length (Å) / Angle (°)Reference System
Pyrazole N-N~1.35Pyridazine Derivatives[2]
Pyrazole C-N~1.34 - 1.38Pyridazine Derivatives[2]
Pyrazole C-C~1.38 - 1.40Pyridazine Derivatives[2]
Pyridine C-N~1.34Pyridine Derivatives[3]
Pyridine C-C~1.39Pyridine Derivatives[3]
Pyrazole Ring Angles~104 - 111°Pyridazine Derivatives[2]
Pyridine Ring Angles~117 - 124°Pyridine Derivatives[3]

Molecular Conformation

The conformation of this compound is primarily defined by the dihedral angle between the pyridine and pyrazole rings. This rotation around the C-C single bond connecting the two rings determines the overall shape of the molecule.

In the crystalline state, the dihedral angle between the pyridine and pyrazole rings is a mere 4.69 (9)°.[1] This near-coplanar arrangement is likely stabilized by the intermolecular hydrogen bonding and crystal packing forces present in the co-crystal.

While a specific computational study for the rotational barrier of this compound is not available in the reviewed literature, density functional theory (DFT) calculations on similar bi-heterocyclic systems provide insight into its likely conformational preferences in the gas phase and in solution.

For molecules with a single rotatable dihedral angle, the internal rotational barrier can be investigated to understand the stability of different conformers. The near-planar conformation observed in the solid state is one of the possible low-energy states. However, in the absence of crystal packing forces, a non-planar (twisted) conformation might also be a stable energy minimum. The rotational barrier between these conformers is expected to be relatively low, allowing for dynamic interconversion in solution. The exact energy landscape would be influenced by a combination of steric hindrance between the ortho-hydrogens of the two rings and the extent of π-conjugation across the inter-ring bond, which favors planarity.

G A Solid-State Structure (X-ray Crystallography) B Near-Planar Conformation (Dihedral Angle ≈ 4.7°) A->B G Conformational Dynamics in Solution/Gas Phase B->G Influenced by Crystal Packing C Computational Modeling (DFT Studies on Analogs) D Potential Energy Surface vs. Dihedral Angle C->D C->G Predicts Intrinsic Properties E Identification of Energy Minima (Planar and/or Twisted) D->E F Calculation of Rotational Barrier E->F F->G

Caption: Workflow for determining molecular conformation.

Experimental Protocols

The synthesis of this compound has been reported, following a multi-step procedure. The following is a representative protocol adapted from the literature, specifically referencing the method of Davies et al. (2003) as cited in the crystallographic study.[1]

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Ring Formation A 4-Methylpyridine D 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one A->D B Ethyl trifluoroacetate B->D C Sodium ethoxide C->D Base F This compound D->F E Hydrazine hydrate E->F

Caption: Synthetic route to this compound.

Detailed Protocol:

  • Step 1: Synthesis of 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one. To a solution of sodium ethoxide in ethanol, 4-methylpyridine is added, followed by the dropwise addition of ethyl trifluoroacetate at room temperature. The reaction mixture is stirred for several hours, after which it is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the intermediate diketone.

  • Step 2: Synthesis of this compound. The intermediate from Step 1 is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product crystallizes and can be collected by filtration, washed, and dried to afford this compound.

The following is a general protocol for obtaining single-crystal X-ray diffraction data, based on the methodology used for the co-crystal of this compound.[1]

  • Crystal Growth: Colorless crystals of the co-crystal were grown by slow evaporation of an aqueous solution containing terephthalic acid, sodium hydroxide, and this compound over a period of four weeks at room temperature.[1]

  • Data Collection: A suitable crystal is mounted on a diffractometer. For the reported structure, a Rigaku SCXmini diffractometer with Mo Kα radiation (λ = 0.71073 Å) was used.[1] Data is collected at a controlled temperature (293 K in this case) by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². In the case of the title compound's co-crystal, SHELXS97 and SHELXL97 software were used for structure solution and refinement, respectively.[1]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-H, C6-H~8.5 - 8.8 (d)~150
Pyridine C3-H, C5-H~7.5 - 7.8 (d)~120
Pyrazole C4-H~6.5 - 6.8 (d)~105 - 110
Pyrazole C5-H~7.8 - 8.1 (d)~130 - 135
Pyrazole N-H>10 (broad s)-

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic bands for N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the rings (in the 1400-1600 cm⁻¹ region).

Relevance in Drug Development: JNK Signaling Pathway

Derivatives of this compound have been investigated as potent inhibitors of c-Jun N-terminal kinases (JNKs).[][5] The JNK signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and cell differentiation. Its dysregulation is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

The JNK pathway is a three-tiered kinase cascade. It is initiated by various stress stimuli, which activate a MAP kinase kinase kinase (MAPKKK). This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn phosphorylates and activates JNK. Activated JNK can then translocate to the nucleus to phosphorylate transcription factors, such as c-Jun, leading to changes in gene expression.

G Stress Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK activate MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK phosphorylate JNK JNK MAPKK->JNK phosphorylate cJun c-Jun JNK->cJun phosphorylate Gene Gene Expression (Apoptosis, Inflammation) cJun->Gene regulate Inhibitor Pyrazole-Pyridine Inhibitors Inhibitor->JNK inhibit

Caption: JNK signaling cascade and point of inhibition.

Many small-molecule JNK inhibitors, including those based on the pyrazole-pyridine scaffold, are ATP-competitive.[6] They bind to the ATP-binding pocket of the JNK enzyme, preventing the binding of ATP and thus inhibiting the phosphorylation of downstream substrates like c-Jun. The this compound core serves as a rigid scaffold that can be functionalized to optimize binding affinity and selectivity for the different JNK isoforms. The near-planar structure of the core allows for favorable π-stacking interactions within the kinase active site.

References

The Advent and Ascendance of Pyrazolylpyridines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the history, synthesis, and biological significance of pyrazolylpyridine compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

Pyrazolylpyridine compounds, a class of heterocyclic molecules featuring both a pyrazole and a pyridine ring, have emerged as a privileged scaffold in medicinal chemistry. Their unique structural features and ability to interact with a wide range of biological targets have led to their investigation and development for a multitude of therapeutic applications. This technical guide provides a detailed overview of the discovery and history of these compounds, a chronological account of the evolution of their synthetic methodologies, and a comprehensive summary of their roles as modulators of key signaling pathways, supported by quantitative data and detailed experimental protocols.

A Historical Journey: The Discovery of Pyrazolylpyridines

The genesis of pyrazolylpyridine chemistry can be traced back to the early 20th century with the synthesis of fused pyrazolopyridine systems. A significant early milestone was the synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine by Ortoleva in 1908[1]. However, the exploration of non-fused pyrazolylpyridines, where the two rings are directly linked, gained significant momentum much later. A pivotal moment in the history of these specific compounds was the first reported synthesis of 2-(1H-pyrazol-3(5)-yl)pyridine by Brunner and Scheck in 1992[2]. Their work, which involved the condensation of 2-acetylpyridine with N,N-dimethylformamide diethyl acetal followed by cyclization with hydrazine, laid the groundwork for the synthesis of a new class of bidentate ligands and pharmacologically active molecules[2].

The early interest in pyrazolylpyridines was largely driven by their potential as ligands in coordination chemistry, owing to the presence of two nitrogen atoms capable of chelating metal ions[3][4][5][6][7]. This application paved the way for their use in catalysis and materials science. Subsequently, the concept of bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties, further propelled the development of pyrazolylpyridine-based compounds in drug discovery. The pyrazole moiety, with its unique electronic and steric properties, was recognized as a viable bioisostere for the pyridine ring, leading to the design of novel therapeutic agents with improved pharmacological profiles.

The Evolving Landscape of Synthesis

The synthetic strategies for preparing pyrazolylpyridine compounds have evolved significantly since their initial discovery, moving from classical condensation reactions to more sophisticated and efficient cross-coupling methodologies.

Foundational Synthetic Approaches: Condensation Reactions

The seminal synthesis by Brunner and Scheck exemplified the classical approach to constructing the pyrazole ring onto a pyridine scaffold. This method involves the reaction of a pyridine derivative containing a suitable precursor moiety with a hydrazine derivative.

Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine via Condensation [8]

  • Step 1: Formation of the Enaminone Intermediate. A solution of 2-acetylpyridine and N,N-dimethylformamide diethyl acetal in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.

  • Step 2: Cyclization with Hydrazine. The crude enaminone is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is then heated at 60°C for 0.5 hours[8]. After cooling to room temperature, the solvent is evaporated, and the resulting solid is purified by recrystallization or column chromatography to afford 2-(1H-pyrazol-3-yl)pyridine[8].

A similar condensation approach can be utilized for the synthesis of 2,6-di(pyrazol-1-yl)pyridine, starting from 2,6-diacetylpyridine[2].

Modern Synthetic Era: Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of pyrazolylpyridines, offering greater flexibility, efficiency, and functional group tolerance. The Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the formation of the C-C bond between the pyrazole and pyridine rings.

Experimental Protocol: Synthesis of Aryl-Substituted Pyrazolylpyridines via Suzuki-Miyaura Coupling [9][10][11]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the halo-substituted pyrazolylpyridine (e.g., a bromo-pyrazolylpyridine), the corresponding aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF) are combined in a suitable degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)[9][11].

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 80-120°C) and stirred for a specified period, with the progress monitored by TLC or LC-MS[9].

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the organic layer is extracted. The crude product is then purified by column chromatography to yield the desired aryl-substituted pyrazolylpyridine.

The Buchwald-Hartwig amination is another important cross-coupling reaction that has been employed for the synthesis of N-aryl pyrazolylpyridine derivatives, enabling the formation of a C-N bond between the pyrazole nitrogen and an aryl halide.

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle Pyrazolyl_Halide Pyrazolyl-X (X = Br, I) Oxidative_Addition Oxidative_Addition Pyrazolyl_Halide->Oxidative_Addition Oxidative Addition Aryl_Boronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Aryl_Boronic_Acid->Transmetalation Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base (e.g., K₂CO₃) Base->Transmetalation Pyrazolyl_Pyridine Pyrazolyl-Pyridine Oxidative_Addition->Transmetalation Intermediate Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Intermediate Reductive_Elimination->Pd_Catalyst Reductive_Elimination->Pyrazolyl_Pyridine Reductive Elimination

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Therapeutic Applications and Modulation of Signaling Pathways

Pyrazolylpyridine derivatives have demonstrated a wide array of biological activities, with their most significant impact being in the field of oncology as kinase inhibitors. These compounds have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis[8][12]. Dysregulation of this pathway is frequently observed in various cancers and inflammatory diseases[8][13]. Several pyrazolylpyridine-based compounds have been developed as potent inhibitors of JAK kinases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Pyrazolylpyridine Pyrazolylpyridine Inhibitor Pyrazolylpyridine->JAK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazolylpyridine compounds.

Table 1: Inhibitory Activity of Pyrazolylpyridine Derivatives against JAK Kinases

Compound IDTarget KinaseIC₅₀ (nM)Reference
RuxolitinibJAK1, JAK23.3, 2.8[14]
TofacitinibJAK3, JAK1, JAK21, 112, 20[14]
CerdulatinibJAK1, JAK2, JAK3, TYK212, 6, 8, 0.5[2]
OclacitinibJAK family10-99[2]
Pyridone 6JAK2, TYK2, JAK3, JAK11, 1, 5, 15[2]
XL019JAK22.2[2]
BMS-911543JAK21.1[2]
Compound 12bJAK1(10- to 20-fold selectivity over JAK2)[15]
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway plays a pivotal role in inflammatory responses and cellular stress[6][16]. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases and cancers. Pyrazole-based compounds, including pyrazolylpyridines, have been extensively investigated as p38 MAPK inhibitors[17][18][19][20].

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2) p38_MAPK->Transcription_Factors Phosphorylates Pyrazolylpyridine Pyrazolylpyridine Inhibitor Pyrazolylpyridine->p38_MAPK Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response

Caption: Pyrazolylpyridine-mediated inhibition of the p38 MAPK signaling pathway.

Table 2: Inhibitory Activity of Pyrazole and Pyrazolylpyridine Derivatives against p38 MAPK

Compound IDTarget KinaseIC₅₀ (nM)Reference
p38 MAPK inhibitorp38 MAP kinase35[21]
Compound 12lp38α MAPK36[18]
SB 203580 (reference)p38α MAPK43[18]
Nicotinonitrile-benzofuran hybrid (6f)p38α MAP kinase40[18]
Vascular Endothelial Growth Factor Receptor (VEGFR) Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is primarily driven by the VEGF/VEGFR signaling pathway[22][23]. Pyrazolylpyridine derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key receptor in this pathway[16][24][25][26].

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 Dimerization & Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream_Signaling Activates Pyrazolylpyridine Pyrazolylpyridine Inhibitor Pyrazolylpyridine->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by pyrazolylpyridine compounds.

Table 3: Inhibitory Activity of Pyrazolylpyridine Derivatives against VEGFR-2

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 3dVEGFR-20.102[24][27]
Compound 3eVEGFR-20.418[24][27]
Compound 3fVEGFR-20.115[24][27]
Compound 4aVEGFR-20.327[24][27]
Compound 6bVEGFR-20.2[16]
Compound 5aVEGFR-20.267[16]
Compound 4a (different study)VEGFR-20.55[16]
Compound 10VEGFR-20.12[25]
Compound 8VEGFR-20.13[25]
Compound 9VEGFR-20.13[25]
Sorafenib (reference)VEGFR-20.10[25]

Conclusion and Future Perspectives

The journey of pyrazolylpyridine compounds, from their early beginnings in coordination chemistry to their current prominence in medicinal chemistry, underscores their remarkable versatility. The evolution of synthetic methodologies has enabled the creation of vast libraries of these compounds, facilitating extensive structure-activity relationship studies and the identification of potent and selective inhibitors of key biological targets. The success of pyrazolylpyridine-based kinase inhibitors in preclinical and clinical studies highlights their immense therapeutic potential, particularly in the treatment of cancer and inflammatory disorders.

Future research in this field is likely to focus on the development of next-generation pyrazolylpyridine derivatives with enhanced selectivity and improved pharmacokinetic profiles. The exploration of novel therapeutic targets beyond kinases, and the application of these compounds in emerging areas such as chemical biology and diagnostics, will undoubtedly continue to expand the impact of this remarkable class of heterocyclic compounds. The rich history and dynamic evolution of pyrazolylpyridine chemistry provide a solid foundation for continued innovation and the development of new and effective medicines.

References

In-Depth Technical Guide: Solubility and Stability of 4-(1H-pyrazol-3-yl)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(1H-pyrazol-3-yl)pyridine hydrochloride, a key building block in pharmaceutical and agrochemical research.[1] While specific quantitative data for this compound is not extensively available in public literature, this document outlines the standard methodologies for determining its solubility and stability profiles. The hydrochloride salt form is noted to generally enhance solubility and stability, making it advantageous for formulation and handling.[2] This guide details experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation, photostability, and solid-state stability studies, providing a framework for its characterization.

Introduction

This compound hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its structural features, combining both a pyridine and a pyrazole ring, allow for diverse biological interactions. Understanding the solubility and stability of this active pharmaceutical ingredient (API) is paramount for drug development, influencing bioavailability, formulation, and storage. Pyrazole derivatives are recognized for their metabolic stability, a desirable trait in drug candidates.

Physicochemical Properties

While specific data for this compound hydrochloride is limited, the properties of the parent pyridine hydrochloride can offer some insights. Pyridine hydrochloride is known to be highly soluble in water and soluble in ethanol.[3][4][5] It is also described as being hygroscopic.[4][6]

Solubility Profile

The solubility of an API is a critical factor in its absorption and bioavailability. The hydrochloride salt of a compound is generally formulated to improve its aqueous solubility.[2] The following tables provide a template for the types of solubility data that are essential for characterization.

Table 1: Thermodynamic Solubility of this compound hydrochloride

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Purified Water25Data not availableShake-Flask
Phosphate Buffered Saline (pH 7.4)25Data not availableShake-Flask
0.1 N HCl (pH 1.2)25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Propylene Glycol25Data not availableShake-Flask

Table 2: Kinetic Solubility of this compound hydrochloride

Solvent SystemTemperature (°C)Solubility (µM)Method
Phosphate Buffered Saline (pH 7.4)25Data not availableHigh-Throughput Screening

Stability Profile

Stability testing is crucial to ensure that the API maintains its quality, safety, and efficacy over time. Pyrazole derivatives are noted for their good photostability and thermostability.

Table 3: Solid-State Stability of this compound hydrochloride

ConditionDurationObservationsDegradation Products
40°C / 75% RH6 monthsData not availableData not available
25°C / 60% RH12 monthsData not availableData not available
Photostability (ICH Q1B)1.2 million lux hoursData not availableData not available

Table 4: Solution-State Stability (Forced Degradation) of this compound hydrochloride

Stress ConditionReagent/ConditionTimeTemperature (°C)% DegradationMajor Degradants
Acid Hydrolysis0.1 N HCl24 h60Data not availableData not available
Base Hydrolysis0.1 N NaOH24 h60Data not availableData not available
Oxidation3% H₂O₂24 h25Data not availableData not available
Thermal60°C in Water24 h60Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound hydrochloride.

Thermodynamic Solubility (Shake-Flask Method)
  • Objective: To determine the equilibrium solubility of the compound in various solvents.

  • Materials: this compound hydrochloride, selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl), analytical balance, vials, orbital shaker, centrifugation tubes, HPLC-UV system.

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After shaking, allow the samples to stand to let the undissolved particles settle.

    • Centrifuge the samples to separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

    • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC-UV method.

    • Calculate the solubility in mg/mL.

Kinetic Solubility
  • Objective: To determine the solubility of the compound from a DMSO stock solution in an aqueous buffer, often used in high-throughput screening.

  • Materials: this compound hydrochloride, DMSO, aqueous buffer (e.g., PBS pH 7.4), multi-well plates, plate shaker, plate reader (nephelometry or UV-Vis).

  • Procedure:

    • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to the wells of a multi-well plate.

    • Add the aqueous buffer to each well to achieve the desired final concentrations.

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

    • Measure the turbidity of the samples using a nephelometer or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtration or centrifugation.

Forced Degradation Studies
  • Objective: To identify potential degradation products and pathways under stress conditions.

  • Materials: this compound hydrochloride, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, purified water, HPLC-MS system.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set time.

    • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a set time.

    • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a set time.

    • Thermal Degradation: Dissolve the compound in purified water and heat at a specified temperature (e.g., 60°C) for a set time.

    • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC-MS method to quantify the parent compound and identify degradation products.

Photostability Testing
  • Objective: To evaluate the stability of the compound when exposed to light.

  • Materials: this compound hydrochloride, photostability chamber, transparent and light-resistant containers, HPLC-UV system.

  • Procedure:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC-UV to determine the extent of degradation.

Solid-State Stability
  • Objective: To assess the stability of the solid form of the compound under accelerated and long-term storage conditions.

  • Materials: this compound hydrochloride, stability chambers, appropriate containers.

  • Procedure:

    • Store the compound in controlled environment chambers at specified temperature and relative humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.

    • Analyze the samples for appearance, assay, degradation products, and potentially other parameters like water content and crystal form.

Visualizations

The following diagrams illustrate typical workflows and relationships relevant to the solubility and stability testing of this compound hydrochloride.

experimental_workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Analytical Characterization kinetic Kinetic Solubility (High-Throughput) thermodynamic Thermodynamic Solubility (Shake-Flask) kinetic->thermodynamic Confirmation hplc HPLC/UPLC-UV kinetic->hplc thermodynamic->hplc forced_degradation Forced Degradation (Solution) solid_state Solid-State Stability forced_degradation->solid_state Informs Long-Term Studies lcms LC-MS forced_degradation->lcms solid_state->hplc xrd XRPD (for solid-state) solid_state->xrd photostability Photostability photostability->hplc api API Sample This compound hydrochloride api->kinetic api->thermodynamic api->forced_degradation api->solid_state api->photostability

Caption: Experimental workflow for solubility and stability testing.

stability_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors compound This compound hydrochloride Stability chemical_structure Chemical Structure (Pyrazole & Pyridine Rings) chemical_structure->compound physical_form Physical Form (Crystalline vs. Amorphous) physical_form->compound pka pKa pka->compound temperature Temperature temperature->compound humidity Humidity / Moisture humidity->compound light Light Exposure light->compound ph pH of Solution ph->compound oxygen Oxidizing Agents oxygen->compound

References

Pyrazole-Containing Kinase Inhibitors: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of a wide range of protein kinases, making it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases. This technical guide provides an in-depth review of prominent pyrazole-containing kinase inhibitors, focusing on their mechanism of action, pharmacological data, and the experimental methodologies used in their characterization.

Introduction to Pyrazole-Based Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other disorders. Pyrazole-containing compounds have proven to be particularly successful in this arena due to their ability to act as bioisosteres of the adenine ring of ATP, effectively competing for the enzyme's active site.[1] Several pyrazole-based kinase inhibitors have received FDA approval and are now in clinical use, including Crizotinib, Ruxolitinib, and Erdafitinib.[2]

Key Pyrazole-Containing Kinase Inhibitors: A Closer Look

This section details the pharmacology of three exemplary FDA-approved pyrazole-containing kinase inhibitors, highlighting their target kinases, quantitative inhibitory data, and clinical applications.

Crizotinib: A Multi-Targeted Inhibitor of ALK, ROS1, and MET

Crizotinib is a potent oral inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and the Mesenchymal-Epithelial Transition (MET) factor.[2][3][4] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3][5] The EML4-ALK fusion protein, for instance, leads to constitutive kinase activity, driving tumor growth.[2] Crizotinib binds to the ATP-binding pocket of these kinases, blocking downstream signaling pathways crucial for cell growth and survival.[2][4]

Table 1: Pharmacological Data for Crizotinib

Target KinaseIC50 (nM)Cell-Based AssayReference
ALK24Inhibition of NPM-ALK phosphorylation in KARPAS-299 and SU-DHL-1 cells[6]
c-Met5-20Inhibition of c-Met-dependent proliferation, migration, and invasion[6]
Ruxolitinib: A JAK1/JAK2 Inhibitor for Myeloproliferative Neoplasms

Ruxolitinib is a selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[7][8] These kinases are central to the JAK-STAT signaling pathway, which regulates hematopoiesis and immune function.[9][10] Dysregulation of this pathway is a key driver of myeloproliferative neoplasms such as myelofibrosis and polycythemia vera, for which Ruxolitinib is an approved therapy.[7][11] By inhibiting JAK1 and JAK2, Ruxolitinib dampens the downstream signaling cascade, reducing the production of pro-inflammatory cytokines and controlling abnormal cell growth.[8][11]

Table 2: Pharmacological Data for Ruxolitinib

Target KinaseIC50 (nM)Cell-Based AssayReference
JAK13.3Enzymatic Assay[11]
JAK22.8Enzymatic Assay[11]
JAK3428Enzymatic Assay[11]
TYK219Enzymatic Assay[11]
Erdafitinib: A Pan-FGFR Inhibitor for Urothelial Carcinoma

Erdafitinib is a potent, orally bioavailable inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases (FGFR1-4).[1][12] Aberrant FGFR signaling, through mutations, fusions, or amplifications, is implicated in the pathogenesis of various cancers, including urothelial carcinoma.[1][13] Erdafitinib is approved for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[14][15] It inhibits FGFR phosphorylation and downstream signaling, leading to decreased tumor cell viability.[14]

Table 3: Pharmacological Data for Erdafitinib

Target KinaseIC50 (nmol/L)Assay TypeReference
FGFR11.2Time-Resolved Fluorescence Assay[12]
FGFR22.5Time-Resolved Fluorescence Assay[12]
FGFR33.0Time-Resolved Fluorescence Assay[12]
FGFR45.7Time-Resolved Fluorescence Assay[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks targeted by these inhibitors is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for inhibitor characterization.

ALK_Signaling_Pathway Ligand Ligand (e.g., HGF for MET) Receptor Receptor Tyrosine Kinase (ALK, ROS1, MET) Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Crizotinib Crizotinib Crizotinib->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation JAK_STAT_Signaling_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Regulates FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR1-4 FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Erdafitinib Erdafitinib Erdafitinib->Dimerization Inhibits FRS2 FRS2 Dimerization->FRS2 PLCg PLCγ Dimerization->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS_MAPK RAS-MAPK Pathway GRB2_SOS->RAS_MAPK CellularResponse Cell Proliferation, Survival, Angiogenesis, Differentiation RAS_MAPK->CellularResponse PI3K_AKT->CellularResponse PLCg->CellularResponse Kinase_Inhibitor_Workflow TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS HitToLead Hit-to-Lead Optimization (SAR) HTS->HitToLead InVitro In Vitro Profiling HitToLead->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Preclinical Preclinical Development (Tox, DMPK) InVivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-pyrazol-3-yl)pyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile method is widely employed in the pharmaceutical and agrochemical industries for the construction of complex molecules, including biaryl and heteroaryl structures which are prevalent in biologically active compounds. This application note provides a detailed protocol for the synthesis of 4-(1H-pyrazol-3-yl)pyridine, a valuable scaffold in medicinal chemistry, utilizing a palladium-catalyzed Suzuki coupling reaction. The described methodology is optimized for efficiency and is applicable to a range of substituted pyrazole and pyridine derivatives.

Principle of the Method

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of a pyrazole-based organoboron reagent with a halogenated pyridine, or vice versa. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species, and concluding with reductive elimination to yield the desired biaryl product and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki coupling reaction to synthesize this compound. The specific quantities and reaction parameters may require optimization based on the specific substrates and available laboratory equipment.

Materials:

  • Starting Materials:

    • 3-Bromo-1H-pyrazole or 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • 4-Pyridylboronic acid or 4-bromopyridine

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), XPhos)

  • Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane, toluene, or dimethylformamide (DMF) with water

  • Reagents for Workup and Purification: Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Under the inert atmosphere, add the solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol) to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Suzuki coupling synthesis of this compound and analogous heteroaryl compounds, compiled from various literature sources.[1][2][3][4][5]

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromopyrazole4-Pyridylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O95-100886[5]
24-BromopyrazolePhenylboronic acidP1 (XPhos precatalyst) (6-7)K₃PO₄Dioxane/H₂O1002461-86[4]
32-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OReflux886[3]
45-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazoleAryl boronic acidsPd(OAc)₂ (10) / CsFDMF95-100-92[5]
54-Bromo-3,5-dinitro-1H-pyrazoleArylboronic acidsXPhos Pd G2-----[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir (Monitor by TLC) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki coupling synthesis of this compound.

Suzuki Coupling Catalytic Cycle

suzuki_cycle cluster_cycle Catalytic Cycle center Pd(0)L_n A Oxidative Addition center->A R¹-X B Transmetalation A->B [R²-B(OR)₃]⁻ A_intermediate R¹-Pd(II)L_n-X C Reductive Elimination B->C Borate Borate B->Borate B_intermediate R¹-Pd(II)L_n-R² C->center R¹-R² Product Biaryl Product (R¹-R²) C->Product R1X Aryl Halide (R¹-X) R1X->A R2B Organoboron (R²-B(OR)₂) R2B->B Base Base (e.g., OH⁻) Base->B A_intermediate->B B_intermediate->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound and its derivatives. The protocol described provides a robust starting point for researchers, with key parameters that can be optimized to achieve high yields and purity. The versatility of this reaction allows for the introduction of a wide range of substituents on both the pyrazole and pyridine rings, making it an invaluable tool in the discovery and development of novel therapeutic agents. Careful selection of the catalyst, base, and solvent system is paramount to the success of the synthesis.

References

Application Notes and Protocols: Stille Coupling for Pyrazole Ring Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Its significance in medicinal chemistry and drug development is underscored by its tolerance for a wide array of functional groups and the relative stability of the organostannane reagents to air and moisture.[1][2] This makes it an ideal strategy for the synthesis of complex heterocyclic scaffolds, such as pyrazoles, which are privileged structures in numerous pharmacologically active compounds.

These application notes provide detailed protocols and optimized conditions for the introduction of pyrazole rings using the Stille coupling reaction. Both conventional heating and microwave-assisted methods are presented, offering flexibility for various laboratory setups and synthetic strategies. The provided data will assist researchers in selecting the optimal conditions for coupling either a halopyrazole with an organostannane or a pyrazolylstannane with an organic halide.

Reaction Principle and Mechanism

The catalytic cycle of the Stille coupling proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

  • Oxidative Addition: The active Pd(0) catalyst oxidative adds to the organic halide (e.g., bromopyrazole), forming a Pd(II) complex.

  • Transmetalation: The organostannane reagent exchanges its organic group (e.g., vinyl, aryl) with the halide on the palladium complex. This step is often rate-limiting but can be accelerated by additives.

  • Reductive Elimination: The newly formed diorganopalladium complex eliminates the final coupled product (e.g., vinyl-pyrazole), regenerating the Pd(0) catalyst, which re-enters the cycle.

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)Ln PdII_Complex R¹-Pd(II)Ln-X Pd0->PdII_Complex Oxidative Addition (R¹-X) Diorgano_Complex R¹-Pd(II)Ln-R² PdII_Complex->Diorgano_Complex Transmetalation (R²-SnR₃) Byproduct_out X-SnR₃ PdII_Complex->Byproduct_out Diorgano_Complex->Pd0 Reductive Elimination Product_out R¹-R² Diorgano_Complex->Product_out Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Preparation - Flame-dry Schlenk flask - Add Halopyrazole & Catalyst - Purge with Inert Gas B 2. Reagent Addition - Add degassed solvent - Add Organostannane A->B C 3. Reaction - Heat (Conventional or Microwave) - Stir for specified time - Monitor by TLC/LCMS B->C D 4. Work-up - Cool to room temperature - Concentrate in vacuo C->D E 5. Purification - Flash Column Chromatography D->E F Product (Substituted Pyrazole) E->F

References

Application Notes and Protocols: 4-(1H-pyrazol-3-yl)pyridine as a JNK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a pivotal role in a variety of cellular processes, including inflammation, apoptosis, and stress responses.[1][2] Three main JNK isoforms have been identified: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a compelling therapeutic target for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][4] The 4-(1H-pyrazol-3-yl)pyridine scaffold has emerged as a promising chemotype for the development of potent and selective JNK inhibitors. This document provides detailed application notes and protocols for researchers utilizing this compound and its derivatives as JNK inhibitors.

JNK Signaling Pathway and Point of Inhibition

Stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress, activate a kinase cascade that leads to the phosphorylation and activation of JNKs.[5][6][7] Activated JNKs then phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun. Phosphorylation of c-Jun on serine residues 63 and 73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis and inflammation. This compound-based inhibitors are designed to competitively bind to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of its downstream targets.

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun Phosphorylation Inhibitor This compound Inhibitor->JNK Inhibition pcJun p-c-Jun cJun->pcJun Apoptosis Apoptosis, Inflammation pcJun->Apoptosis

JNK Signaling Pathway and Inhibition Point.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of a selection of 4-(pyrazol-3-yl)-pyridine derivatives against JNK3 and the related p38 kinase, highlighting their potency and selectivity. Data is derived from Noel et al., 2011.[3]

CompoundModificationsJNK3 IC50 (nM)p38 IC50 (µM)
12 R1=H, X=H160>20
13 R1=H, X=Cl80>20
14 R1=Me, X=Cl120>20

Experimental Protocols

Protocol 1: In Vitro Biochemical JNK Kinase Assay

This protocol describes a method to determine the IC50 value of a this compound derivative against a specific JNK isoform.

Kinase_Assay_Workflow Prep Prepare Reagents: - JNK Enzyme - Kinase Buffer - ATP - Substrate (e.g., GST-c-Jun) - Test Compound Dilutions Incubate Incubate JNK Enzyme with Test Compound Prep->Incubate Initiate Initiate Kinase Reaction by adding ATP and Substrate Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Substrate Phosphorylation (e.g., ADP-Glo, Western Blot) Stop->Detect Analyze Data Analysis: Calculate IC50 Detect->Analyze

Biochemical JNK Kinase Assay Workflow.

Materials:

  • Recombinant human JNK enzyme (JNK1, JNK2, or JNK3)

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • JNK substrate (e.g., GST-c-Jun)

  • This compound test compound

  • DMSO (for compound dilution)

  • 96-well or 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, anti-phospho-c-Jun antibody)

  • Plate reader or Western blot imaging system

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the JNK enzyme and the diluted test compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Kinase Reaction Initiation: Add a mixture of the JNK substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific JNK isoform.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence-based reaction. Alternatively, the reaction can be stopped by adding SDS-PAGE loading buffer, followed by Western blot analysis using a phospho-specific c-Jun antibody.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Western Blot for JNK Inhibition

This protocol assesses the ability of a this compound derivative to inhibit JNK signaling in a cellular context by measuring the phosphorylation of endogenous c-Jun.

Western_Blot_Workflow Culture Cell Culture and Seeding Treat Pre-treat cells with Test Compound Culture->Treat Stimulate Stimulate JNK Pathway (e.g., with Anisomycin or UV) Treat->Stimulate Lyse Cell Lysis and Protein Quantification Stimulate->Lyse SDS SDS-PAGE and Protein Transfer to Membrane Lyse->SDS Block Blocking SDS->Block Antibody1 Primary Antibody Incubation (anti-p-c-Jun) Block->Antibody1 Antibody2 Secondary Antibody Incubation Antibody1->Antibody2 Detect Chemiluminescent Detection Antibody2->Detect Analyze Image Analysis and Quantification Detect->Analyze

Cell-Based Western Blot Workflow.

Materials:

  • Relevant cell line (e.g., neuronal cells like SH-SY5Y for JNK3 studies)

  • Cell culture medium and supplements

  • This compound test compound

  • JNK pathway activator (e.g., Anisomycin, UV-C light)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat the cells with various concentrations of the this compound compound or vehicle control for 1-2 hours.

  • JNK Pathway Stimulation: Induce JNK pathway activation by treating the cells with a stimulus such as Anisomycin for 30-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.

Concluding Remarks

The this compound class of compounds represents a valuable tool for investigating the role of JNK, particularly JNK3, in various physiological and pathological processes. The protocols outlined in this document provide a framework for the in vitro and cell-based characterization of these inhibitors. Further in vivo studies in relevant animal models of neurodegenerative diseases are warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for N-Alkylation of 4-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 4-(1H-pyrazol-3-yl)pyridine, a key synthetic transformation for the derivatization of this important heterocyclic scaffold. Pyrazole and pyridine moieties are prevalent in medicinal chemistry, and modification of the pyrazole nitrogen allows for the modulation of physicochemical and pharmacological properties of the resulting compounds.

The N-alkylation of the unsymmetrical this compound can lead to two regioisomeric products: the N1-alkylated and the N2-alkylated derivatives. The regioselectivity of this reaction is influenced by both steric and electronic factors. Generally, the N1 position is sterically more accessible. The electron-withdrawing nature of the pyridine ring at the C3 position of the pyrazole influences the acidity of the N-H proton and the nucleophilicity of the adjacent nitrogen atoms.

This protocol focuses on a common and effective method for N-alkylation using a strong base and an alkyl halide in an aprotic polar solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol describes a general and widely used method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent in anhydrous N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to separate the regioisomers and obtain the desired N-alkylated product(s).

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of pyrazole derivatives with heteroaryl substituents, which can serve as a guide for the N-alkylation of this compound.

EntryPyrazole SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)N1:N2 Ratio
14,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidineMethyl iodideNaHTHFRT12>95>20:1
23-Methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA (cat.)DCERT456 (total)2.5:1
33-(Trifluoromethyl)-1H-pyrazole derivativeEthyl iodoacetateK₂CO₃MeCNReflux-Mixture1:1
43-(Trifluoromethyl)-1H-pyrazole derivativeEthyl iodoacetateNaHDMERT--Selective for one isomer

Note: The yields and regioisomeric ratios are highly dependent on the specific substrate and reaction conditions. For this compound, the N1 isomer is generally expected to be the major product under these conditions due to lesser steric hindrance.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-Alkylation of this compound cluster_reaction_setup Reaction Setup cluster_alkylation Alkylation Reaction cluster_workup Work-up cluster_purification Purification start Start: this compound dissolve Dissolve in Anhydrous DMF start->dissolve cool_0c Cool to 0 °C dissolve->cool_0c add_base Add NaH cool_0c->add_base deprotonation Stir for 30-60 min (Deprotonation) add_base->deprotonation add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide warm_rt Warm to RT add_alkyl_halide->warm_rt stir Stir for 2-24 h warm_rt->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with EtOAc quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolated N-alkylated Product(s) chromatography->product

Caption: Workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

regioselectivity_logic Regioselectivity in N-Alkylation of this compound cluster_input Reactants cluster_products Products cluster_factors Influencing Factors substrate This compound deprotonation Deprotonation substrate->deprotonation base Base (e.g., NaH) base->deprotonation anion Pyrazolate Anion (Resonance Structures) deprotonation->anion alkylation Alkylation with R-X anion->alkylation product_n1 N1-alkylated Product (Major) alkylation->product_n1 product_n2 N2-alkylated Product (Minor) alkylation->product_n2 sterics Steric Hindrance sterics->alkylation Favors N1 electronics Electronic Effects electronics->anion Influences Nucleophilicity

Caption: Factors influencing the regioselectivity of N-alkylation.

Synthesis and SAR Studies of 4-(1H-Pyrazol-3-yl)Pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and structure-activity relationship (SAR) studies of 4-(1H-pyrazol-3-yl)pyridine analogs. This class of compounds has garnered significant interest in medicinal chemistry, particularly as potent kinase inhibitors. The following sections offer a comprehensive guide, including synthetic methodologies, quantitative SAR data, and visual workflows to facilitate research and development in this area.

Introduction

The this compound scaffold is a key pharmacophore found in numerous biologically active molecules. Its unique structural and electronic properties allow for diverse interactions with various biological targets, most notably protein kinases. Aberrant kinase activity is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major focus of drug discovery.[1] SAR studies of this compound analogs are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines the synthesis of these analogs and presents SAR data for their activity against c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family.[1]

Data Presentation: Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activity of synthesized this compound analogs against JNK3 and p38 kinases. The data highlights the impact of substitutions on the pyridine and pyrazole rings on inhibitory potency and selectivity.

CompoundXJNK3 IC₅₀ (μM)p38 IC₅₀ (μM)
12 HH0.160>20
13 ClH0.080>20
14 ClMe0.120>20

Data extracted from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1][2]

Experimental Protocols

General Synthetic Scheme

A common synthetic route to this compound analogs involves a Suzuki coupling reaction to introduce the pyrazole moiety, followed by N-alkylation and substitution on the pyridine ring.[1]

Synthetic_Pathway cluster_start Starting Materials cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 N-Alkylation / Further Modification cluster_final Final Product Start1 Substituted Pyridine Suzuki Pd Catalyst, Base Start1->Suzuki Start2 Pyrazole Boronic Ester Start2->Suzuki Intermediate This compound Suzuki->Intermediate Modification Alkyl Halide / Other Reagents Intermediate->Modification Final Substituted this compound Analog Modification->Final

Caption: General synthetic pathway for this compound analogs.

Detailed Synthetic Protocol for Compound 13 (X=Cl, R¹=H)

This protocol is adapted from the synthesis of similar pyridine analogs.[1]

Step 1: Suzuki Coupling

  • To a solution of 2,5-dichloro-4-iodopyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq).

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added to the mixture.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the coupled product.

Step 2: Boc Deprotection

  • The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • An acid (e.g., trifluoroacetic acid or HCl in dioxane) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

  • The organic layer is dried and concentrated to yield the desired this compound analog (Compound 13).

Protocol for Kinase Inhibition Assay (JNK3)

The following is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against JNK3.

  • Reagents and Materials:

    • Recombinant human JNK3 enzyme

    • ATP

    • Substrate peptide (e.g., GST-c-Jun)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Synthesized inhibitor compounds dissolved in DMSO

    • ³²P-γ-ATP or a fluorescence-based detection reagent

    • 96-well plates

  • Procedure:

    • The kinase reaction is typically performed in a final volume of 25-50 µL in a 96-well plate.

    • Add the assay buffer, substrate peptide, and the inhibitor compound at various concentrations to the wells.

    • Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP (or the appropriate reagents for the chosen detection method) and the JNK3 enzyme.

    • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

    • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, read the plate using a suitable plate reader.

    • The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

SAR Study Workflow

The process of conducting SAR studies for this compound analogs typically follows a structured workflow.

SAR_Workflow Start Identify Lead Compound (e.g., this compound) Design Design Analogs with Diverse Substituents (Vary X and R¹ positions) Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Assays) Synthesis->Screening Data Analyze SAR Data (Potency, Selectivity) Screening->Data Decision Identify Key Structural Features for Activity Data->Decision Decision->Design Unfavorable SAR Optimization Further Optimization (ADME/Tox properties) Decision->Optimization Favorable SAR End Candidate Selection Optimization->End

Caption: A typical workflow for SAR studies of novel chemical entities.

Conclusion

The this compound scaffold serves as a versatile template for the design of potent kinase inhibitors. The synthetic protocols and SAR data presented herein provide a solid foundation for researchers engaged in the development of novel therapeutics targeting kinases and other relevant biological targets. Systematic exploration of the chemical space around this core through iterative cycles of design, synthesis, and biological evaluation is a proven strategy for lead optimization and the discovery of clinical candidates.

References

In Vivo Profiling of Potent 4-(Pyrazol-3-yl)-Pyridine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo profiling of potent 4-(pyrazol-3-yl)-pyridine compounds, a promising class of kinase inhibitors. These compounds have shown significant potential, particularly as inhibitors of c-Jun N-terminal kinase (JNK), a key mediator in various stress and inflammatory signaling pathways.[1][2] The following sections offer a comprehensive guide to evaluating the pharmacokinetic properties, efficacy, and target engagement of these compounds in preclinical animal models.

Data Presentation: In Vivo Pharmacokinetic and Efficacy Data

The following tables summarize key in vivo parameters for representative 4-(pyrazol-3-yl)-pyridine and related pyrimidine analogues, primarily targeting JNK3.[2] This data is crucial for compound selection and designing subsequent in vivo efficacy studies.

Table 1: In Vivo Pharmacokinetic Parameters of Representative 4-(Pyrazol-3-yl)-Pyridine/Pyrimidine Compounds in Rodents [2]

Compound IDScaffoldXYClearance (mL/min/kg)Half-life (t½, h)Oral Bioavailability (%)Brain Penetration (%)
E PyridineMeMorpholineHClHHighShortLow-
F PyridineMeN-Me PiperazineHClHLowGoodGood30-100
G PyridineMe4-OH PiperidineHClHLowGoodGood30-100
H PyrimidineHN-Me PiperazineHClH---Poor
I PyrimidineMeN-Me PiperazineHClHLowGoodVery Good30-100

Table 2: In Vitro Potency of Representative 4-(Pyrazol-3-yl)-Pyridine/Pyrimidine JNK3 Inhibitors [2]

Compound IDScaffoldXYJNK3 IC₅₀ (µM)p38 IC₅₀ (µM)
1 PyrimidineHNH₂HHH0.63>20
7 PyrimidineMeNH₂HHH1.45>20
8 PyrimidineMeNH₂HClH0.73>20
12 PyridineHNH₂HHH0.16>20
13 PyridineHNH₂HClH0.08>20

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific 4-(pyrazol-3-yl)-pyridine compound and the animal model used.

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest dose of a 4-(pyrazol-3-yl)-pyridine compound that can be administered without causing unacceptable toxicity.[3][4]

Materials:

  • Test 4-(pyrazol-3-yl)-pyridine compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • 8-10 week old male and female mice (e.g., C57BL/6 or BALB/c)

  • Standard laboratory animal diet and water

  • Oral gavage needles (20-22 gauge)

  • Syringes

  • Animal balance

Procedure:

  • Dose Selection: Begin with a starting dose based on in vitro potency and any available preliminary toxicity data. A common starting dose is 10 mg/kg. Subsequent dose levels should be escalated in a stepwise manner (e.g., 30, 100, 300 mg/kg).

  • Animal Groups: Assign 3-5 mice per sex to each dose group, including a vehicle control group.

  • Compound Administration: Administer the compound or vehicle orally via gavage once daily for 5-7 consecutive days. The dosing volume should be consistent, typically 5-10 mL/kg.

  • Monitoring: Observe the animals for clinical signs of toxicity at least twice daily. This includes changes in activity, posture, breathing, and fur appearance. Record body weight daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10-15% loss of body weight.

  • Necropsy: At the end of the study, a gross necropsy of all animals is recommended to identify any organ abnormalities.

Protocol 2: Pharmacokinetic (PK) Study in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a 4-(pyrazol-3-yl)-pyridine compound.

Materials:

  • Test 4-(pyrazol-3-yl)-pyridine compound formulated for intravenous (IV) and oral (PO) administration

  • 8-10 week old male rats (e.g., Sprague-Dawley) with jugular vein cannulation

  • Syringes and infusion pumps for IV administration

  • Oral gavage needles for PO administration

  • Blood collection tubes (e.g., with K₂EDTA)

  • Centrifuge

  • -80°C freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the compound via IV bolus or infusion and PO gavage to separate groups of rats (n=3-5 per group).

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability using appropriate pharmacokinetic software.

Protocol 3: In Vivo Efficacy Study in a CNS Disease Model

Objective: To evaluate the therapeutic efficacy of a 4-(pyrazol-3-yl)-pyridine JNK inhibitor in a relevant animal model of a central nervous system (CNS) disease, such as Parkinson's or Alzheimer's disease.[2]

Materials:

  • Test 4-(pyrazol-3-yl)-pyridine compound formulated for oral administration

  • Appropriate animal model (e.g., MPTP-induced mouse model of Parkinson's disease or 5xFAD transgenic mouse model of Alzheimer's disease)

  • Behavioral testing apparatus (e.g., rotarod, open field, Morris water maze)

  • Reagents for tissue processing and analysis (e.g., antibodies for immunohistochemistry or western blotting)

Procedure:

  • Disease Induction (if applicable): Induce the disease phenotype according to established protocols (e.g., MPTP administration).

  • Animal Groups: Randomize animals into treatment groups: vehicle control, test compound at one or more dose levels, and a positive control if available.

  • Treatment: Administer the compound or vehicle orally once daily for a predetermined duration.

  • Behavioral Assessment: Conduct behavioral tests at baseline and at various time points during the study to assess motor function, cognitive function, or other relevant behavioral endpoints.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for histological analysis (e.g., to quantify neuronal loss) or biochemical analysis (e.g., to measure levels of phosphorylated c-Jun as a marker of JNK activity).

Protocol 4: In Vivo Target Engagement and Pharmacodynamic (PD) Assay

Objective: To confirm that the 4-(pyrazol-3-yl)-pyridine compound is engaging its target (JNK) in vivo and modulating downstream signaling.

Materials:

  • Test 4-(pyrazol-3-yl)-pyridine compound formulated for oral administration

  • 8-10 week old mice

  • Reagents for tissue homogenization and protein extraction

  • Antibodies for western blotting (e.g., anti-phospho-c-Jun, anti-total c-Jun, anti-phospho-JNK, anti-total JNK)

  • Western blotting equipment and reagents

Procedure:

  • Dosing: Administer a single oral dose of the test compound or vehicle to groups of mice.

  • Tissue Collection: At various time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize the animals and collect relevant tissues (e.g., brain, liver).

  • Protein Extraction: Homogenize the tissues and extract proteins.

  • Western Blotting: Perform western blot analysis to measure the levels of phosphorylated (activated) and total c-Jun and JNK.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein. A decrease in the phosphorylation of c-Jun in the compound-treated groups compared to the vehicle group indicates target engagement and pharmacodynamic activity.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the in vivo profiling of 4-(pyrazol-3-yl)-pyridine compounds.

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (Cytokines, UV, etc.) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (c-Jun N-terminal Kinase) MAP2K->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Pyrazol_Pyridine 4-(Pyrazol-3-yl)-Pyridine Compound Pyrazol_Pyridine->JNK Inhibition Phospho_cJun Phospho-c-Jun Gene_Expression Gene Expression (Apoptosis, Inflammation) Phospho_cJun->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: The JNK signaling pathway and the inhibitory action of 4-(pyrazol-3-yl)-pyridine compounds.

In_Vivo_Profiling_Workflow Compound_Selection Compound Selection (In Vitro Potency & SAR) Formulation Formulation Development Compound_Selection->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study Formulation->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study In Vivo Efficacy Study (Disease Model) PK_Study->Efficacy_Study PD_Study Pharmacodynamic (PD) & Target Engagement Study Efficacy_Study->PD_Study Data_Analysis Data Analysis & Interpretation PD_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Selection Iterative Cycle

Caption: A typical workflow for the in vivo profiling of 4-(pyrazol-3-yl)-pyridine compounds.

References

Application Notes and Protocols: The Agrochemical Potential of 4-(1H-Pyrazol-3-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-3-yl)pyridine scaffold is a privileged structure in the field of agrochemical research, serving as a versatile building block for the development of novel fungicides, herbicides, and insecticides. Derivatives of this heterocyclic compound have demonstrated potent biological activity against a wide range of agricultural pests and weeds. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and utilization of this compound in the design and screening of new crop protection agents.

Overview of Agrochemical Applications

The unique chemical architecture of this compound allows for diverse functionalization, leading to compounds with specific modes of action. Research has shown that derivatives incorporating this scaffold can effectively control various plant diseases, unwanted vegetation, and insect pests.[1][2]

  • Fungicidal Activity: Pyrazole carboxamide derivatives, many of which are structurally related to this compound, are a significant class of fungicides.[3][4] They are known to act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi and thereby inhibiting cellular respiration.[5][6] This mode of action provides excellent control against a broad spectrum of pathogenic fungi.[3]

  • Herbicidal Activity: Certain 4-(1H-pyrazol-1-yl)pyrimidine derivatives have been identified as potent herbicides.[7][8][9] These compounds can interfere with essential biological processes in plants, such as pigment biosynthesis, leading to bleaching and ultimately, plant death.[7]

  • Insecticidal Activity: The N-pyridylpyrazole substructure is a key component in several commercial insecticides.[1][2] Derivatives of this compound have been synthesized and shown to be effective against various insect pests, including lepidopteran species.[1][10] Their mode of action often involves the disruption of the insect's nervous system.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on the pyrazole-pyridine scaffold, providing a comparative overview of their efficacy.

Table 1: Fungicidal Activity of N-(substituted pyridinyl)-pyrazole-carboxamide Derivatives [11][12][13]

Compound IDTarget FungiInhibition Rate (%) @ 100 µg/mLEC50 (µg/mL)
6a Gibberella zeae73.2-
Fusarium oxysporum53.5-
Cytospora mandshurica48.7-
6b Gibberella zeae>50-
6c Gibberella zeae>50-
7a Gibberella zeae-1.8
7c Fusarium oxysporum-1.5
Cytospora mandshurica-3.6
7f Phytophthora infestans-6.8
Carboxin Gibberella zeae56.3-
Boscalid Gibberella zeae35.9-

Table 2: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives against Arabidopsis thaliana Root Growth [7][8][9]

Compound IDIC50 (µM)
V-2 ~0.02
V-7 ~0.01
Picloram ~0.1
Halauxifen-methyl ~0.5

Table 3: Insecticidal Activity of N-Pyridylpyrazole Thiazole Derivatives [1][2]

Compound IDTarget PestLC50 (mg/L)
7g Plutella xylostella5.32
Spodoptera exigua6.75
Spodoptera frugiperda7.64
7h Plutella xylostella16.45
7i Plutella xylostella8.96
7j Plutella xylostella10.11
Indoxacarb Plutella xylostella5.01

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives. Researchers should adapt these methods based on the specific target compound and assay requirements.

General Synthesis of a this compound Core

This protocol outlines a common method for synthesizing a pyrazole ring, which can be subsequently linked to a pyridine moiety.

Protocol 3.1.1: Knorr Pyrazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add a hydrazine derivative (1 equivalent). For the synthesis of an unsubstituted pyrazole ring, hydrazine hydrate can be used.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

knorr_synthesis reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative solvent Ethanol or Acetic Acid reagents->solvent Dissolve reflux Reflux (2-4 hours) solvent->reflux Heat workup Solvent Removal reflux->workup Cool & Evaporate purification Recrystallization or Column Chromatography workup->purification product Substituted Pyrazole purification->product

A simplified workflow for the Knorr pyrazole synthesis.
Antifungal Activity Assay

This protocol describes an in vitro method for assessing the antifungal activity of test compounds.

Protocol 3.2.1: Mycelial Growth Inhibition Assay

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow it to cool to approximately 50-60 °C.

  • Incorporation of Test Compound: Add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentration. Ensure the final solvent concentration does not inhibit fungal growth. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

  • Calculation: Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), test a range of concentrations of the compound and use probit analysis or a similar statistical method.

Herbicidal Activity Assay

This protocol outlines a method for evaluating the pre- and post-emergence herbicidal activity of test compounds.

Protocol 3.3.1: Whole Plant Bioassay

  • Plant Preparation: Grow test plant species (e.g., barnyard grass, rape) in small pots containing a suitable soil mix in a greenhouse or growth chamber.

  • Pre-emergence Application: Apply the test compound, formulated as a solution or suspension, to the soil surface immediately after sowing the seeds.

  • Post-emergence Application: Apply the test compound to the foliage of the plants at a specific growth stage (e.g., two- to three-leaf stage).

  • Treatment and Control: Include an untreated control and a solvent control for comparison.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis, and necrosis, using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • IC50 Determination: For more quantitative data, measure plant biomass (fresh or dry weight) and calculate the concentration required to inhibit growth by 50% (IC50).

Insecticidal Activity Assay

This protocol describes a common method for determining the insecticidal activity of test compounds against lepidopteran pests.

Protocol 3.4.1: Leaf-Dip Bioassay

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent, often with a surfactant to ensure even coating.

  • Leaf Treatment: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth) into the test solutions for a few seconds and allow them to air dry.

  • Insect Exposure: Place the treated leaves into a Petri dish or other suitable container lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20 third-instar larvae) into each container.

  • Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: After a specified period (e.g., 48 or 72 hours), count the number of dead larvae. Larvae that are moribund or unable to move in a coordinated manner are considered dead.

  • LC50 Calculation: Calculate the lethal concentration required to kill 50% of the test population (LC50) using probit analysis.

Mode of Action and Signaling Pathways

A primary mode of action for many fungicidal pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[5][6]

sdh_inhibition cluster_mitochondrion Mitochondrial Inner Membrane succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh fumarate Fumarate sdh->fumarate coq Coenzyme Q sdh->coq e- coqh2 Coenzyme QH2 coq->coqh2 complex_iii Complex III coqh2->complex_iii e- atp_synthesis ATP Synthesis complex_iii->atp_synthesis cell_death Fungal Cell Death atp_synthesis->cell_death ATP Depletion Leads to pyrazole Pyrazole Carboxamide Fungicide pyrazole->sdh Inhibits

Inhibition of Succinate Dehydrogenase by Pyrazole Fungicides.

Experimental and Developmental Workflow

The discovery and development of new agrochemicals based on the this compound scaffold typically follows a structured workflow.

agrochemical_workflow start Lead Identification (this compound scaffold) synthesis Synthesis of Derivative Library start->synthesis in_vitro In Vitro Screening (Fungicidal, Herbicidal, Insecticidal) synthesis->in_vitro data_analysis Data Analysis (IC50 / LC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo / Greenhouse and Field Trials lead_optimization->in_vivo toxicology Toxicology & Environmental Fate Studies in_vivo->toxicology registration Regulatory Registration toxicology->registration product Commercial Product registration->product

Workflow for Agrochemical Discovery and Development.

References

Application Notes and Protocols: Preparation of 4-(1H-pyrazol-3-yl)pyridine for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1H-pyrazol-3-yl)pyridine is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. The pyrazole scaffold is a "privileged structure" found in numerous approved drugs, known to exhibit a wide range of biological activities, including kinase inhibition.[1][2] As a member of the mitogen-activated protein kinase (MAPK) family, c-Jun N-terminal kinases (JNKs) are key targets in drug discovery for inflammatory diseases, neurodegenerative disorders, and cancer.[2] The 4-(pyrazol-3-yl)pyridine core has been identified as a potent scaffold for developing JNK inhibitors.[2] High-Throughput Screening (HTS) is a critical tool for rapidly evaluating compound libraries to identify lead candidates.[1] Therefore, a robust and reproducible protocol for synthesizing high-purity this compound is essential for successful drug discovery campaigns.

These application notes provide a detailed protocol for the synthesis, purification, and quality control of this compound to ensure its suitability for HTS applications.

Application Notes for High-Throughput Screening

The quality of compounds used in HTS is paramount to the success of the screening campaign. Impurities can lead to false positives or negatives, while poor solubility can result in inaccurate concentration-response curves.

  • Purity: A purity level of >95% (typically measured by HPLC/UPLC) is required to minimize the risk of off-target effects caused by impurities.

  • Solubility: The compound should be highly soluble in dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries.[3] A stock solution is typically prepared at a high concentration (e.g., 10-20 mM). The final concentration of DMSO in the assay should generally not exceed 0.5% to avoid solvent-induced artifacts.[3]

  • Stability: The compound must be stable in DMSO solution under storage conditions (typically -20°C or -80°C) and under the specific assay conditions (e.g., temperature, pH, light exposure). Freeze-thaw stability should also be assessed.

  • Identity Confirmation: The chemical structure and molecular weight of the compound must be unequivocally confirmed by analytical methods such as LC-MS and NMR to ensure the correct molecule is being screened.

Experimental Protocols

This section details a reliable method for the laboratory-scale synthesis of this compound, adapted from established procedures for similar compounds.[4] The protocol is divided into three main stages: Synthesis, Purification, and Quality Control.

Part 1: Synthesis of this compound

The synthesis involves a two-step process starting from 4-acetylpyridine, proceeding through an enaminone intermediate, followed by cyclization with hydrazine to form the pyrazole ring.

Step 1.1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-acetylpyridine (1 eq.) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and solvent under reduced pressure using a rotary evaporator. The resulting crude product is often a solid or viscous oil and can be used in the next step without further purification.

Step 1.2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1 eq.) in ethanol (EtOH) in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (or a suitable hydrazine salt) (1.2 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[4]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.[4] Partition the residue between ethyl acetate (EtOAc) and water.[4] Separate the organic layer, and extract the aqueous layer again with EtOAc.[4] Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.[4]

Part 2: Purification

Purification of the crude product is critical to meet HTS standards. Column chromatography is the recommended method.

  • Chromatography Setup: Prepare a silica gel column using a suitable solvent system. A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective.[4]

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the chosen solvent system (e.g., starting with 100% DCM and gradually increasing the polarity with MeOH).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Part 3: Quality Control for HTS

The final product must be rigorously analyzed to confirm its identity, purity, and suitability for screening.

  • Purity Assessment (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Acceptance Criterion: Purity ≥ 95%.

  • Identity Confirmation (LC-MS):

    • Use an LC-MS system to confirm the molecular weight of the product.

    • Expected Mass: For C₈H₇N₃, the calculated molecular weight is 145.16 g/mol .[5] The ESI-MS in positive ion mode should show a peak at m/z = 146.17 [M+H]⁺.

  • Structural Confirmation (¹H NMR):

    • Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the structure of this compound.

  • Solubility Test:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Visually inspect for any precipitation. The solution should be clear.

Data Presentation

The following tables summarize typical quantitative data for the preparation and quality control of this compound.

Table 1: Synthesis and Purification Data

Parameter Value
Synthesis
Starting Material 4-acetylpyridine
Key Reagents DMF-DMA, Hydrazine Hydrate
Solvent Ethanol
Reaction Temperature Reflux (~78°C)
Reaction Time 2-4 hours
Typical Crude Yield 70-85%
Purification
Method Silica Gel Column Chromatography
Eluent System Dichloromethane/Methanol Gradient

| Typical Purified Yield | 55-70% |

Table 2: Quality Control Specifications for HTS-Ready Compound

Analysis Specification Typical Result
Appearance Off-white to yellow solid Conforms
Purity (HPLC) ≥ 95% 97.2%
Identity (LC-MS) [M+H]⁺ = 146.17 ± 0.1 146.1
Identity (¹H NMR) Conforms to structure Conforms

| Solubility (10 mM) | Clear solution in DMSO | Conforms |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the preparation of HTS-ready this compound.

G Workflow for HTS-Ready Compound Preparation cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage cluster_final Final Product start Start: 4-Acetylpyridine step1 Step 1: Reaction with DMF-DMA start->step1 intermediate Intermediate: Enaminone step1->intermediate step2 Step 2: Cyclization with Hydrazine intermediate->step2 crude Crude Product step2->crude purify Column Chromatography crude->purify pure Purified Product ( >95% ) purify->pure qc QC Analysis (HPLC, LC-MS, NMR) pure->qc pass Pass qc->pass fail Fail qc->fail final HTS-Ready Compound (Stock Solution in DMSO) pass->final repurify Re-purify / Re-synthesize fail->repurify

Workflow for preparing HTS-ready this compound.
Representative Signaling Pathway

The 4-(pyrazol-3-yl)pyridine scaffold is a known inhibitor of kinases like JNK. The diagram below shows a simplified representation of the JNK signaling pathway, a common target for compounds of this class in HTS campaigns.[2]

G Simplified JNK Signaling Pathway stimuli Stress Stimuli (UV, Cytokines) mkk MAP2K (MKK4/7) stimuli->mkk Activates jnk JNK (MAPK) mkk->jnk Phosphorylates & Activates tf Transcription Factors (c-Jun, ATF2) jnk->tf Phosphorylates & Activates inhibitor This compound (Potential Inhibitor) inhibitor->jnk Inhibits response Cellular Response (Apoptosis, Inflammation) tf->response Regulates Gene Expression Leading to

JNK signaling pathway, a target for pyrazole-based inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-pyrazol-3-yl)pyridine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic routes involving Suzuki-Miyaura coupling and pyrazole formation from chalcones.

Issue 1: Low yield in Suzuki-Miyaura cross-coupling reaction.

  • Question: My Suzuki-Miyaura coupling reaction between a halopyridine and a pyrazole-boronic acid derivative is giving a low yield. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic approach to troubleshooting:

    • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is commonly used, consider screening other catalysts. A new pyridine-pyrazole N-N ligand has been shown to form a highly effective and water-soluble palladium(II) complex for Suzuki reactions in aqueous media under microwave irradiation.[1][2][3]

    • Base and Solvent: The base and solvent system significantly impacts the reaction efficiency. A common combination is an aqueous solution of a base like Na₂CO₃ in a solvent such as 1,4-dioxane.[4] Optimization of the base and solvent is critical. For instance, studies have shown that using KOH in an ethanol/water mixture can lead to yields as high as 99%.[2] See the table below for a comparison of different base/solvent systems.

    • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation. Degassing the solvent is a critical step.[5] Reaction temperature and time should also be optimized. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2][3]

    • Purity of Reagents: The purity of the boronic acid or ester is important. Impurities can inhibit the catalyst. Consider recrystallizing the boronic acid derivative if its purity is questionable.

Issue 2: Formation of side products in the pyrazole synthesis from chalcones.

  • Question: I am synthesizing the pyrazole ring by reacting a chalcone with hydrazine, but I am observing significant side product formation. How can I improve the regioselectivity and yield of the desired pyrazole isomer?

  • Answer: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine can lead to different isomers and side products. Here are some strategies to improve the outcome:

    • Reaction Conditions: The reaction conditions, including solvent and temperature, can influence the regioselectivity. Using glacial acetic acid as a solvent and refluxing for several hours is a common method.[6] The use of a base catalyst can also be explored.

    • Hydrazine Source: Using hydrazine hydrate is common.[6] For substituted pyrazoles, a substituted hydrazine (e.g., phenylhydrazine) is used. The nature of the substituent on the hydrazine can affect the regioselectivity.

    • Purification: Careful purification by column chromatography is often necessary to separate the desired pyrazole isomer from side products.

Issue 3: Difficulty in the synthesis of the pyrazole precursor.

  • Question: I am having trouble with the initial synthesis of the pyrazole ring, for example, through the Vilsmeier-Haack reaction. What are some common issues?

  • Answer: The Vilsmeier-Haack reaction for synthesizing 4-formylpyrazoles can be challenging. Potential issues include:

    • Reagent Stoichiometry: The ratio of the Vilsmeier reagent (POCl₃/DMF) to the hydrazone substrate is critical and may require optimization.

    • Temperature Control: The reaction is often exothermic, and maintaining the correct temperature is important for preventing side reactions.

    • Work-up Procedure: The work-up typically involves careful hydrolysis of the reaction mixture with ice and neutralization, which needs to be performed cautiously. A well-controlled work-up is essential for isolating the product in good yield.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to this compound?

    • A1: The most common and versatile methods include:

      • Suzuki-Miyaura Cross-Coupling: This involves the reaction of a halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with a pyrazole-boronic acid or ester derivative in the presence of a palladium catalyst.[4][8]

      • Cyclocondensation followed by Coupling: This involves first synthesizing the pyrazole ring, often through the reaction of a 1,3-dicarbonyl compound or a chalcone with hydrazine, followed by a coupling reaction to attach the pyridine ring.[6][9]

      • Nucleophilic Aromatic Substitution: This route can involve the reaction of a pyrazole with an activated halopyridine, such as 4-chloropyridine hydrochloride.[10]

  • Q2: How can I monitor the progress of my reaction?

    • A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking aliquots from the reaction mixture.[5]

  • Q3: Are there any alternative "green" synthesis methods?

    • A3: Yes, microwave-assisted synthesis in aqueous media is a more environmentally friendly approach.[1][2][3] This method often leads to shorter reaction times, higher yields, and reduced use of volatile organic solvents.

Data Presentation

Table 1: Optimization of Base and Solvent for Suzuki Cross-Coupling Reaction

EntryBaseSolvent (1:1)Yield (%)
1KOHEtOH/H₂O99.0
2K₃PO₄EtOH/H₂O95.2
3K₂CO₃EtOH/H₂O96.0
4Et₃NEtOH/H₂O92.3
5KOHDMF/H₂O90.9
6KOHDMAC/H₂O85.4
7KOHMeCN/H₂O94.5
8KOHH₂O85.0

Data adapted from a study on Suzuki coupling reactions under microwave irradiation.[2]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on an efficient method using a pyridine-pyrazole/Pd(II) catalyst.[1][2]

  • Materials:

    • Aryl halide (e.g., 4-bromopyridine) (1 mmol)

    • Aryl boronic acid (e.g., pyrazole-3-boronic acid) (1.3 mmol)

    • Base (e.g., KOH) (2 mmol)

    • Solvent (e.g., EtOH/H₂O, 1:1, 2 mL)

    • Pyridine-pyrazole/Pd(II) complex catalyst (0.1 mol%)

  • Procedure:

    • In a microwave reactor vessel, combine the aryl halide, aryl boronic acid, base, and catalyst.

    • Add the solvent to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant power (e.g., 60 W) for the optimized reaction time.

    • After the reaction is complete, cool the vessel to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Pyrazole from Chalcone

This protocol describes a general method for the synthesis of pyrazoles from chalcones.[6]

  • Materials:

    • Chalcone derivative (1 equivalent)

    • Hydrazine hydrate or phenylhydrazine (1.2 equivalents)

    • Glacial acetic acid (solvent)

  • Procedure:

    • Dissolve the chalcone in a minimal amount of glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate or phenylhydrazine to the solution.

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling start_suzuki Start reagents_suzuki Combine Halopyridine, Pyrazole Boronic Acid, Catalyst, Base, Solvent start_suzuki->reagents_suzuki reaction_suzuki Microwave Irradiation or Conventional Heating reagents_suzuki->reaction_suzuki workup_suzuki Cool, Dilute, Extract reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki product_suzuki This compound purification_suzuki->product_suzuki

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

troubleshooting_yield start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand optimal? start->check_catalyst change_catalyst Screen different Pd catalysts and ligands. check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes optimize_conditions Optimize base, solvent, temperature, and time. Consider microwave synthesis. check_conditions->optimize_conditions No check_atmosphere Is the reaction under inert atmosphere? check_conditions->check_atmosphere Yes degas_solvent Ensure proper degassing of solvents. check_atmosphere->degas_solvent No check_reagents Are the reagents pure? check_atmosphere->check_reagents Yes purify_reagents Recrystallize boronic acid derivative. check_reagents->purify_reagents No

Caption: Troubleshooting guide for low yield in Suzuki-Miyaura coupling.

References

Technical Support Center: Purification of 4-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-(1H-pyrazol-3-yl)pyridine.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for the purification of this compound.

Issue 1: Presence of Isomeric Impurity

Q: My purified this compound shows the presence of a significant isomeric impurity by NMR and LC-MS analysis. What is this impurity and how can I remove it?

A: A common impurity in the synthesis of this compound is its regioisomer, 4-(1H-pyrazol-5-yl)pyridine. The formation of this isomer is often a result of the reaction conditions during the pyrazole ring synthesis. Due to their similar structures and physicochemical properties, separating these isomers can be challenging.

Troubleshooting Workflow for Isomer Separation:

start Crude Product (Mixture of Isomers) chromatography Column Chromatography start->chromatography Primary Method analysis Purity Analysis (NMR, LC-MS) chromatography->analysis recrystallization Fractional Recrystallization recrystallization->analysis hplc Preparative HPLC hplc->analysis pure_product Pure this compound analysis->pure_product >98% Purity insufficient_purity Insufficient Purity analysis->insufficient_purity <98% Purity insufficient_purity->recrystallization Attempt Recrystallization insufficient_purity->hplc For High Purity

Caption: A workflow for the separation of isomeric impurities.

Solutions:

  • Column Chromatography: This is the most common method for separating the 3-yl and 5-yl isomers. Success depends on optimizing the stationary and mobile phases.

    • Stationary Phase: Silica gel is a standard choice. Due to the basic nature of the pyridine ring, peak tailing can be an issue.

    • Mobile Phase: A gradient elution is often more effective than isocratic elution. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. To mitigate peak tailing on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Fractional Recrystallization: This technique can be effective if the isomers have different solubilities in a particular solvent system. This method may require multiple recrystallization cycles to achieve high purity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially on a smaller scale, reversed-phase preparative HPLC is a powerful technique. A C18 column with a mobile phase of acetonitrile/water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can provide excellent separation of the isomers.

Issue 2: Low Recovery After Purification

Q: I am experiencing a significant loss of my compound during purification. How can I improve the recovery?

A: Low recovery can be due to several factors, including the choice of purification method, solvent selection, and handling procedures.

Solutions:

  • Recrystallization:

    • Solvent Choice: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Using an excessive volume will result in a significant portion of your compound remaining in the mother liquor upon cooling.

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Crash cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities.

    • Solvent Polarity: Based on the polar nature of this compound, polar solvents like ethanol, methanol, or isopropanol, or a mixed solvent system such as ethanol/water, are likely candidates for recrystallization.

  • Column Chromatography:

    • Compound Streaking: If the compound is streaking on the column, it can lead to broad fractions and difficulty in isolating the pure compound, resulting in lower yields of pure fractions. Adding a small amount of triethylamine to the eluent can help to prevent streaking.

    • Column Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Issue 3: Oiling Out During Recrystallization

Q: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.

Solutions:

  • Increase Solvent Volume: Add more of the hot solvent to the mixture to ensure the compound remains dissolved until the solution has cooled to a temperature below its melting point.

  • Lower the Cooling Rate: Allow the solution to cool very slowly to encourage crystal nucleation rather than oil formation. Insulating the flask can help.

  • Change the Solvent System: Use a solvent with a lower boiling point or switch to a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid, then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Besides the 4-(1H-pyrazol-5-yl)pyridine isomer, other potential impurities can include:

  • Unreacted starting materials.

  • Byproducts from side reactions during the pyrazole synthesis.

  • Solvents used in the reaction and workup.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system. Use silica gel TLC plates and test various mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.

Q3: Can I use acid-base extraction to purify this compound?

A3: Yes, acid-base extraction can be a useful step in the initial workup to remove non-basic impurities.[1] Since this compound has a basic pyridine ring, it can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH) and the deprotonated product is extracted back into an organic solvent.[1] However, this method will not separate the isomeric impurity.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. All purification procedures should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

Data Presentation

Table 1: Solubility of Pyrazole and Pyridine Derivatives in Common Organic Solvents (Qualitative)

This table provides a general guide to the solubility of the parent heterocycles, which can inform solvent selection for the purification of this compound. The actual solubility of the target compound should be experimentally determined.

SolventPyrazole SolubilityPyridine SolubilityExpected Solubility of this compound
WaterSolubleMiscibleModerately Soluble
MethanolSolubleMiscibleSoluble
EthanolSolubleMiscibleSoluble
AcetoneSolubleMiscibleSoluble
Ethyl AcetateSolubleSolubleLikely Soluble
DichloromethaneSolubleMiscibleLikely Soluble
HexaneSparingly SolubleSolubleSparingly Soluble

Data is generalized from various sources on the solubility of parent heterocycles.

Experimental Protocols

Protocol 1: Column Chromatography for Isomer Separation

This protocol provides a general method for the separation of this compound from its 5-yl isomer using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Triethylamine

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel) and developing chamber

  • UV lamp

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., in 5-10% increments).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.

  • Monitoring the Separation: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

  • Combining Fractions: Combine the fractions containing the pure desired isomer.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Logical Relationship for Column Chromatography Optimization:

start Crude Mixture tlc TLC Analysis for Solvent System Selection start->tlc column_prep Column Preparation (Silica Gel) tlc->column_prep loading Sample Loading column_prep->loading elution Gradient Elution loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Pooling of Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization

This protocol provides a general method for the purification of this compound by recrystallization. The ideal solvent or solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

References

Navigating Regioselectivity in Pyrazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to regioselectivity encountered during the synthesis of pyrazole derivatives. Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in pyrazole synthesis?

A1: The formation of regioisomeric mixtures is a frequent challenge, particularly when employing unsymmetrical 1,3-dicarbonyl compounds in condensation reactions with substituted hydrazines. The regiochemical outcome is dictated by which of the two non-equivalent carbonyl groups of the dicarbonyl compound is initially attacked by the substituted nitrogen of the hydrazine.

Q2: I'm observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a frequent issue, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[1] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[1]

Several factors influence which regioisomer is favored:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally more susceptible to nucleophilic attack.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can alter the electrophilicity of the carbonyl carbons. For instance, a trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl.

  • Hydrazine Substituent: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) can influence the nucleophilicity of the nitrogen atoms. For example, a methyl group on hydrazine makes the substituted nitrogen more nucleophilic, while an aryl group makes the primary amine more nucleophilic.[2]

  • Reaction Conditions: Solvent, temperature, and the presence of catalysts (acidic or basic) can significantly impact the reaction pathway and, consequently, the regioselectivity.

Q3: How can I reliably determine the structure of the major and minor regioisomers?

A3: Unambiguous characterization of pyrazole regioisomers is critical. The following analytical techniques are commonly employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for initial characterization.[3] Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for confirming the spatial proximity of specific protons, which can definitively establish the regiochemistry.[3]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof of a specific regioisomer.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While not providing direct structural information on its own, LC-MS is invaluable for monitoring reaction progress and separating isomers for further analysis.

Troubleshooting Guides

Problem: Poor or Undesired Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines

Symptoms:

  • NMR analysis of the crude product shows a mixture of two or more pyrazole isomers.

  • Difficulty in separating the regioisomers by standard purification techniques like column chromatography.[5]

Possible Causes & Solutions:

CauseRecommended Solution
Sub-optimal Solvent Choice The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. Conventional solvents like ethanol often lead to poor regioselectivity.[5] Action: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents have been shown to dramatically increase regioselectivity in favor of one isomer.[5]
Inappropriate Reaction Temperature The reaction may be under kinetic or thermodynamic control, and temperature can influence which isomer is favored.
Unfavorable pH Conditions The reaction mechanism can be highly dependent on the pH of the reaction medium. Acidic or basic conditions can favor different intermediates and lead to different major products.[1] Action: If using acidic conditions, consider switching to neutral or basic conditions, or vice versa. For example, reactions in N,N-dimethylacetamide under acidic conditions have shown good regioselectivity.[2]
Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.

SolventRatio of Regioisomers (3-CF3 : 5-CF3)Reference
Ethanol (EtOH)~1:1[5]
2,2,2-Trifluoroethanol (TFE)85:15[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3[5]
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.

Experimental Protocols

Key Experiment: Regioselective Synthesis of 3-Aryl-1-phenyl-5-(trifluoromethyl)pyrazoles using Fluorinated Alcohols

This protocol is adapted from studies demonstrating improved regioselectivity in pyrazole synthesis.[5]

Materials:

  • 1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • Dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione in HFIP in a round-bottom flask equipped with a magnetic stirrer.

  • Add phenylhydrazine to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired regioisomer.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Knorr Pyrazole Synthesis Pathways

knorr_synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products 1,3-Diketone 1,3-Diketone Attack_at_C1 Initial attack at C1 1,3-Diketone->Attack_at_C1 Path A Attack_at_C3 Initial attack at C3 1,3-Diketone->Attack_at_C3 Path B Hydrazine Hydrazine Hydrazine->Attack_at_C1 Hydrazine->Attack_at_C3 Regioisomer_A Regioisomer A Attack_at_C1->Regioisomer_A Cyclization & Dehydration Regioisomer_B Regioisomer B Attack_at_C3->Regioisomer_B Cyclization & Dehydration troubleshoot_regioselectivity Start Poor Regioselectivity Observed Check_Solvent Is a conventional solvent (e.g., EtOH) being used? Start->Check_Solvent Switch_to_Fluorinated Switch to TFE or HFIP Check_Solvent->Switch_to_Fluorinated Yes Check_pH Analyze effect of pH Check_Solvent->Check_pH No End Optimized Regioselectivity Switch_to_Fluorinated->End Modify_pH Modify pH (acidic, neutral, or basic) Check_pH->Modify_pH Yes Analyze_Substrates Re-evaluate steric and electronic effects of substrates Check_pH->Analyze_Substrates No Modify_pH->End Redesign_Substrate Consider substrate modification if possible Analyze_Substrates->Redesign_Substrate Redesign_Substrate->End

References

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles.

Issue 1: Poor or No Product Yield

Q: I am observing very low to no yield of my desired N-alkylated pyrazole. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]

    • Anhydrous Conditions: Water can quench the pyrazole anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

    • Stoichiometry: A slight excess of the base is often beneficial.[1]

  • Assess Solubility: Poor solubility of the 3-methylpyrazole or the base can hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1][2]

  • Check the Alkylating Agent's Reactivity:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general trend is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

    • Steric Hindrance: A bulky alkylating agent may react slowly. Consider reaction temperature elevation or switching to a less hindered agent if possible.

    • Electronic Effects: For acid-catalyzed methods using trichloroacetimidates, strong electron-withdrawing groups on the alkylating agent can hinder the reaction.[2][3] Methyl, allyl, and tert-butyl imidates have also been shown to be poor alkylating agents under these conditions.[3][4]

  • Optimize Reaction Temperature:

    • Many N-alkylation reactions proceed well at room temperature, but some may require heating to improve the rate and yield. Monitor the reaction for potential side product formation at elevated temperatures.

  • Consider Alternative Methods:

    • Phase Transfer Catalysis (PTC): PTC can be a highly efficient method, sometimes even without a solvent, which can simplify work-up and improve yields.[2][5]

    • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often leads to higher yields.[2][6]

    • Acid-Catalyzed Alkylation: For sensitive substrates, a milder approach using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) can be effective and avoids strong bases.[2][3][4]

Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by a delicate balance of steric and electronic factors.

Troubleshooting Steps:

  • Analyze Steric Factors:

    • Pyrazole Substitution: Alkylation generally favors the less sterically hindered nitrogen atom.[2][3][4] For a 3-substituted pyrazole, the N1 position is typically favored.

    • Alkylating Agent: Using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[2] For instance, sterically bulky α-halomethylsilanes have been used to improve N1-selectivity.[7]

  • Modify the Solvent System:

    • Polar Aprotic Solvents: Solvents like DMF and DMSO are often good starting points for achieving high regioselectivity.[2]

    • Fluorinated Alcohols: In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[2]

  • Change the Base/Catalyst System:

    • K₂CO₃ in DMSO: This combination is known to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[2]

    • Sodium Hydride (NaH): Switching from K₂CO₃ to NaH can sometimes prevent the formation of isomeric byproducts.[2][8]

    • Magnesium-Based Catalysts: To favor N2-alkylation, a magnesium-based catalyst such as MgBr₂ has been shown to be effective.[9]

  • Consider Electronic Effects:

    • The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity.[2]

Data Presentation: Optimizing Reaction Conditions

Table 1: Influence of Base and Solvent on N-Alkylation of 3-Substituted Pyrazoles

EntryBaseSolventTemperatureOutcomeReference
1K₂CO₃DMSORT or HeatedFavors N1-alkylation[1][2]
2NaHTHFRT or HeatedCan improve selectivity and yield for certain substrates[1][8]
3Cs₂CO₃DMFRT or HeatedEffective base for N-alkylation[1]
4MgBr₂ (catalyst)THF25 °CFavors N2-alkylation[9]

Table 2: Acid-Catalyzed N-Alkylation of 4-Chloropyrazole with Phenethyl Trichloroacetimidate

EntryCatalyst (0.1 equiv)SolventTemperatureYield (%)Reference
1None1,2-DCERefluxTrace[3][4]
2BF₃·OEt₂1,2-DCERT45[3][4]
3TMSOTf1,2-DCERT65[3][4]
4CSA1,2-DCERT77[3][4]
5CSACH₂Cl₂RT68[3][4]
6CSAMeCNRT55[3][4]

CSA = Camphorsulfonic Acid; RT = Room Temperature

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N1-Alkylation

This protocol describes a general procedure for the regioselective N1-alkylation of 3-substituted pyrazoles using potassium carbonate in DMSO.[2]

  • To a solution of the 3-substituted pyrazole (1.0 equiv) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the desired alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.

  • After completion, pour the reaction mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.

Protocol 2: General Procedure for Acid-Catalyzed N-Alkylation

This protocol provides a mild alternative that avoids the use of strong bases.[2][3][4]

  • In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: Prepare Reactants reactants Combine Pyrazole, Alkylating Agent, and Base/Catalyst in appropriate Solvent start->reactants reaction Stir at Optimized Temperature (Monitor by TLC/LC-MS) reactants->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for pyrazole N-alkylation.

troubleshooting_flowchart start Problem Encountered check_yield Is the yield low? start->check_yield check_regio Is regioselectivity poor? check_yield->check_regio No yield_base Re-evaluate Base: - Strength - Stoichiometry - Anhydrous conditions check_yield->yield_base Yes regio_sterics Analyze Steric Factors: - Bulky Alkylating Agent - Pyrazole Substitution check_regio->regio_sterics Yes end Problem Resolved check_regio->end No yield_solvent Optimize Solvent: - Improve Solubility yield_base->yield_solvent yield_reagent Check Alkylating Agent: - Leaving Group - Reactivity yield_solvent->yield_reagent yield_temp Adjust Temperature yield_reagent->yield_temp yield_alt Consider Alternative Methods: - PTC - Microwave - Acid Catalysis yield_temp->yield_alt yield_alt->end regio_solvent Modify Solvent System: - Polar Aprotic - Fluorinated Alcohols regio_sterics->regio_solvent regio_base Change Base/Catalyst: - K2CO3/DMSO for N1 - MgBr2 for N2 regio_solvent->regio_base regio_base->end

Caption: Troubleshooting flowchart for pyrazole N-alkylation.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazolylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazolylpyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazolylpyridine derivative has very low aqueous solubility. What are the initial steps I should take to address this?

A1: When encountering poor aqueous solubility with a pyrazolylpyridine derivative, a systematic approach is recommended. First, confirm the purity and characterize the solid-state properties (e.g., crystalline vs. amorphous) of your compound, as different forms can have varying solubilities.[1] Following this, determining the pH-dependent solubility profile is a crucial step, especially if your molecule possesses ionizable groups.[1] This information will guide the selection of an appropriate solubility enhancement strategy.

Q2: What are the primary strategies for improving the solubility of pyrazolylpyridine derivatives?

A2: The main strategies can be broadly categorized into three groups:

  • Chemical Modifications: This involves altering the molecule itself to be more soluble. Common approaches include:

    • Salt Formation: For pyrazolylpyridine derivatives with acidic or basic functional groups, conversion to a salt can significantly increase aqueous solubility.[2][3] The addition of a basic amine to pyrazolo[1,5-a]pyridines to form the hydrochloride salt has been shown to improve aqueous solubility by up to 1000-fold.[2]

    • Prodrugs: This strategy involves chemically modifying the derivative to a more soluble form that converts back to the active compound in vivo.[4][5] A prodrug of a pyrazolo[3,4-d]pyrimidine derivative demonstrated a 600-fold improvement in solubility.[5]

    • Co-crystallization: This technique involves combining the pyrazolylpyridine derivative with a benign co-former in a crystalline lattice, which can alter the physicochemical properties and improve solubility.[3]

  • Physical Modifications: These methods alter the physical properties of the solid drug to improve dissolution.

    • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[6][7]

    • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at a molecular level, which can lead to an amorphous state with higher solubility.[8][9][10][11]

  • Formulation-Based Approaches: These strategies involve the use of excipients to improve solubility.

    • Co-solvents: The use of a water-miscible solvent in which the compound is more soluble can increase the overall solubility of the formulation.[3][8]

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[3][12] Weakly basic compounds tend to be more soluble in acidic conditions, while weakly acidic compounds are more soluble in basic conditions.[3]

    • Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous media.[10]

    • Nanotechnology: Approaches such as nanosuspensions and nanoemulsions can improve the solubility and bioavailability of poorly soluble drugs.[6][7]

Q3: How do I select the most appropriate solubility enhancement technique for my specific pyrazolylpyridine derivative?

A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the stage of drug development. The following logical workflow can guide your decision-making process.

D start Poorly Soluble Pyrazolylpyridine Derivative ionizable Is the compound ionizable? start->ionizable salt Salt Formation ionizable->salt Yes ph_adjust pH Adjustment ionizable->ph_adjust Yes prodrug Prodrug Approach ionizable->prodrug Consider physical_mod Physical Modification ionizable->physical_mod No formulation Formulation Approach ionizable->formulation No particle_size Particle Size Reduction physical_mod->particle_size solid_disp Solid Dispersion physical_mod->solid_disp co_solvent Co-solvents formulation->co_solvent surfactant Surfactants formulation->surfactant nanotech Nanotechnology formulation->nanotech G cluster_0 Solid Dispersion Preparation Workflow A Weigh Drug and Carrier B Dissolve in Organic Solvent A->B C Solvent Evaporation (Rotary Evaporator) B->C D Drying (Vacuum Oven) C->D E Characterize Solid Dispersion (XRPD, DSC) D->E F Measure Aqueous Solubility E->F G cluster_0 Mechanism of Solubility Enhancement by Solid Dispersion A Poorly Soluble Crystalline Drug C Solid Dispersion (Amorphous Drug in Carrier Matrix) A->C B Hydrophilic Carrier B->C D Increased Surface Area & Wettability C->D E Reduced Crystallinity C->E F Enhanced Dissolution & Apparent Solubility D->F E->F

References

Technical Support Center: Mass Spectrometry Analysis of 4-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the mass spectrometry analysis of 4-(1H-pyrazol-3-yl)pyridine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the electrospray ionization (ESI) mass spectrometry experiments of this compound.

Question 1: I am not observing the expected molecular ion peak ([M+H]⁺) at m/z 146.1. What could be the reason?

Answer:

Several factors could contribute to the absence or low intensity of the molecular ion peak:

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before mass analysis. This can happen if the source conditions (e.g., capillary voltage, cone voltage) are too harsh. Try reducing the cone voltage to minimize fragmentation.

  • Poor Ionization Efficiency: this compound might not be ionizing efficiently under the chosen conditions. Ensure the solvent system is appropriate for positive mode ESI and consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to promote protonation.

  • Sample Degradation: The compound may be unstable and degrading either in solution or in the ion source. Ensure the sample is fresh and consider using a lower source temperature.

  • Incorrect Mass Spectrometer Calibration: Verify that the mass spectrometer is properly calibrated across the expected mass range.

Question 2: I am observing a prominent peak at m/z 119.1. What fragment does this correspond to?

Answer:

A peak at m/z 119.1 likely corresponds to the loss of hydrogen cyanide (HCN, 27 Da) from the protonated molecular ion. This is a common fragmentation pathway for pyrazole-containing compounds. The pyrazole ring can undergo cleavage, leading to the expulsion of a stable neutral molecule like HCN.

Question 3: My spectrum shows a significant peak at m/z 92.1. What is the origin of this fragment?

Answer:

The fragment ion at m/z 92.1 can be attributed to the further fragmentation of the m/z 119.1 ion through the loss of another molecule of HCN or the direct fragmentation of the parent ion involving the pyridine ring. The pyridine ring is known to lose HCN, and this pathway could be activated after the initial fragmentation of the pyrazole ring.

Question 2: I am observing unexpected adduct ions, such as [M+Na]⁺ or [M+K]⁺, which are complicating my spectrum. How can I minimize these?

Answer:

The formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is common in ESI-MS and can be minimized by:

  • Using High-Purity Solvents: Ensure that the solvents used for sample preparation and the mobile phase are of high purity (LC-MS grade) to minimize sodium and potassium contamination.

  • Avoiding Glassware Contamination: Use polypropylene tubes and vials instead of glass, as glass can be a source of sodium ions. If glassware must be used, ensure it is thoroughly cleaned.

  • Adding Ammonium Acetate: Adding a small amount of ammonium acetate to the mobile phase can sometimes help to suppress sodium and potassium adduct formation in favor of the protonated molecule or ammonium adduct.

Question 3: The fragmentation pattern is very complex, and I am unsure how to interpret it. What are the expected fragmentation pathways?

Answer:

The fragmentation of this compound is expected to involve the characteristic fragmentation of both the pyrazole and pyridine rings. Key fragmentation steps include:

  • Loss of HCN from the pyrazole ring: This is a very common fragmentation pathway for pyrazoles.

  • Loss of N₂ from the pyrazole ring: While less common than HCN loss, the expulsion of molecular nitrogen can also occur.

  • Cleavage of the bond between the two rings: This would result in fragment ions corresponding to the protonated pyridine and pyrazole rings.

  • Ring opening and rearrangement: Complex rearrangements can occur, leading to a variety of fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below.

Experimental Protocols

Detailed Methodology for ESI-MS/MS Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Instrument parameters may need to be optimized for your specific mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions (Optional, for sample cleanup and separation):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (can be optimized to control fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Gas (Nitrogen) Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Mass Range (Full Scan): m/z 50-300.

    • Collision Gas: Argon.

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.

Data Presentation

Table 1: Predicted m/z Values for Key Ions in the Mass Spectrum of this compound

IonFormulaCalculated m/z
[M+H]⁺C₈H₈N₃⁺146.0718
[M+H - HCN]⁺C₇H₇N₂⁺119.0609
[M+H - N₂]⁺C₈H₈N⁺118.0657
[M+H - 2HCN]⁺C₆H₆N⁺92.0500
[Pyridine+H]⁺C₅H₆N⁺79.0500
[Pyrazole+H]⁺C₃H₅N₂⁺69.0453

Mandatory Visualization

TroubleshootingWorkflow cluster_solutions1 Solutions for Missing [M+H]⁺ cluster_solutions2 Solutions for Adduct Formation cluster_solutions3 Interpretation Guidance start Start: MS Fragmentation Issue q1 Is the molecular ion ([M+H]⁺ at m/z 146.1) observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No or Low Intensity q1->a1_no No q2 Are unexpected adducts ([M+Na]⁺, [M+K]⁺) present? a1_yes->q2 sol1a Decrease cone/capillary voltage a1_no->sol1a a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2a Use high-purity solvents a2_yes->sol2a q3 Is the fragmentation pattern difficult to interpret? a2_no->q3 a3_yes Yes q3->a3_yes Yes end_node Analysis Complete q3->end_node No, pattern is clear sol3a Compare with expected fragmentation (Table 1) a3_yes->sol3a sol1b Optimize solvent (add 0.1% formic acid) sol1a->sol1b sol1c Check sample stability and MS calibration sol1b->sol1c sol1c->q2 sol2b Use polypropylene vials sol2a->sol2b sol2c Add ammonium acetate to mobile phase sol2b->sol2c sol2c->q3 sol3b Refer to proposed fragmentation pathway diagram sol3a->sol3b sol3b->end_node

Caption: Troubleshooting workflow for mass spectrometry fragmentation analysis.

FragmentationPathway cluster_frags Fragment Ions M_H [M+H]⁺ m/z 146.1 frag1 [M+H - HCN]⁺ m/z 119.1 M_H->frag1 - HCN frag2 [M+H - N₂]⁺ m/z 118.1 M_H->frag2 - N₂ frag4 [Pyridine+H]⁺ m/z 79.0 M_H->frag4 Ring Cleavage frag3 [M+H - 2HCN]⁺ m/z 92.1 frag1->frag3 - HCN

Caption: Proposed fragmentation pathway for this compound.

Technical Support Center: Scaling Up the Synthesis of 4-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(1H-pyrazol-3-yl)pyridine. The information is designed to address common challenges encountered during laboratory-scale synthesis and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The primary synthetic strategies for this compound involve two main approaches:

  • Construction of the pyrazole ring onto a pyridine precursor: This typically involves the reaction of a pyridine-containing 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative. A common starting material is 4-acetylpyridine.

  • Coupling of a pre-formed pyrazole ring with a pyridine ring: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed for this purpose.[1][2][3][4] This involves reacting a pyrazole-boronic acid or ester with a halogenated pyridine, or vice versa.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Reaction control: Exothermic reactions, if not properly managed, can lead to side product formation and safety hazards.

  • Reagent addition: Maintaining stoichiometric ratios and controlling the rate of addition of reagents is crucial for consistent product quality.

  • Mixing efficiency: Inadequate mixing in larger reactors can result in localized concentration gradients, leading to incomplete reactions or the formation of impurities.

  • Purification: The purification method used at the lab scale (e.g., column chromatography) may not be economically viable or scalable. Developing a robust crystallization or extraction procedure is often necessary.

  • Catalyst deactivation and removal: In cross-coupling reactions, catalyst deactivation can lead to incomplete conversion. Residual palladium levels in the final product are a major concern in pharmaceutical applications and require efficient removal strategies.

Q3: How can I improve the regioselectivity of the pyrazole ring formation?

A3: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of regioisomers. To improve regioselectivity:

  • Choice of starting materials: Using a starting material where the two carbonyl groups have significantly different reactivities can direct the initial condensation with hydrazine.

  • Reaction conditions: The pH of the reaction medium can influence the site of initial attack. Careful control of temperature and solvent can also favor the formation of the desired isomer.

  • Protecting groups: In some cases, using a protected hydrazine derivative can direct the cyclization to yield a single regioisomer.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of starting materials or reagents. - Catalyst deactivation (for cross-coupling reactions).- Monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to ensure completion. - Optimize the reaction temperature and time through a Design of Experiments (DoE) approach. - Ensure the purity and dryness of starting materials and solvents. - For Suzuki coupling, use fresh catalyst, degas the reaction mixture properly, and consider using a more robust ligand.[5]
Formation of Impurities/Side Products - Side reactions due to high temperatures. - Presence of oxygen in cross-coupling reactions. - Formation of regioisomers during pyrazole synthesis. - Homocoupling of boronic acids in Suzuki reactions.- Maintain strict temperature control throughout the reaction. - Ensure all reactions, especially palladium-catalyzed ones, are performed under an inert atmosphere (e.g., nitrogen or argon). - Refer to the FAQ on improving regioselectivity. - For Suzuki coupling, control the stoichiometry of the reagents and the addition rate of the base.
Difficulty in Product Isolation and Purification - Product is an oil or does not crystallize easily. - Presence of closely related impurities that are difficult to separate. - Emulsion formation during workup.- Screen different solvent systems for crystallization. Consider using an anti-solvent to induce precipitation. - If column chromatography is unavoidable at scale, investigate alternative stationary phases or mobile phase compositions. - For emulsions, try adding brine or filtering the mixture through a pad of celite.
Inconsistent Results Between Batches - Variations in raw material quality. - Inconsistent reaction conditions (temperature, time, mixing). - Moisture sensitivity of reagents.- Establish strict quality control specifications for all starting materials. - Implement robust process controls to ensure consistent reaction parameters. - Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere.

Experimental Protocols

Synthesis of this compound via Condensation Reaction

This protocol is a general representation and may require optimization.

  • Preparation of the 1,3-Dicarbonyl Precursor:

    • To a solution of sodium ethoxide in ethanol, add 4-acetylpyridine and diethyl oxalate.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with a weak acid and extract the product with a suitable organic solvent.

    • Purify the resulting ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate.

  • Pyrazole Ring Formation:

    • Dissolve the purified 1,3-dicarbonyl precursor in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate dropwise at a controlled temperature.

    • Reflux the reaction mixture for several hours until the starting material is consumed.

    • Cool the reaction mixture and isolate the crude product by filtration or extraction.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general representation and requires an inert atmosphere.

  • Preparation of the Reaction Mixture:

    • In a reaction vessel purged with an inert gas (e.g., argon), add 3-bromo-1H-pyrazole (or a suitable boronic acid/ester derivative), 4-pyridinylboronic acid (or a suitable halide derivative), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

    • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be encountered during the synthesis. Note that specific values will depend on the chosen synthetic route and optimization studies.

Parameter Condensation Route Suzuki Coupling Route
Typical Yield 50-70%60-85%
Reaction Temperature 25-80 °C80-110 °C
Reaction Time 4-12 hours2-8 hours
Catalyst Loading N/A0.5-5 mol%
Key Reagents 4-acetylpyridine, diethyl oxalate, hydrazine hydrate3-bromo-1H-pyrazole, 4-pyridinylboronic acid, Pd catalyst, base

Visualizations

Synthesis_Pathway cluster_condensation Condensation Route cluster_suzuki Suzuki Coupling Route 4-Acetylpyridine 4-Acetylpyridine Pyridinyl-1,3-diketone Pyridinyl-1,3-diketone 4-Acetylpyridine->Pyridinyl-1,3-diketone 1. Base 2. Diethyl oxalate This compound This compound Pyridinyl-1,3-diketone->this compound Hydrazine 3-Bromo-1H-pyrazole 3-Bromo-1H-pyrazole 3-Bromo-1H-pyrazole->this compound Pd Catalyst, Base 4-Pyridinylboronic_acid 4-Pyridinylboronic acid

Caption: Synthetic routes to this compound.

Experimental_Workflow A Reagent Preparation and Charging B Reaction under Controlled Conditions A->B C In-Process Control (TLC/LC-MS) B->C C->B Incomplete D Reaction Quenching C->D Complete E Workup (Extraction/Washing) D->E F Product Isolation E->F G Purification (Crystallization/Chromatography) F->G H Final Product Analysis (QC) G->H

Caption: General experimental workflow for synthesis.

Troubleshooting_Guide start Low Yield? check_completion Reaction Complete? start->check_completion check_purity Starting Material Purity OK? check_completion->check_purity Yes optimize_conditions Optimize Temp/Time check_completion->optimize_conditions No purify_reagents Purify/Source New Reagents check_purity->purify_reagents No check_catalyst Catalyst Issue? check_purity->check_catalyst Yes new_catalyst Use Fresh Catalyst/Ligand check_catalyst->new_catalyst Yes end_ok Yield OK check_catalyst->end_ok No

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Managing Palladium Catalyst Removal in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from Suzuki coupling reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium after a Suzuki coupling reaction?

A1: The most common methods for palladium removal can be broadly categorized as:

  • Adsorption: This involves using solid-supported materials that bind to the palladium species. Common adsorbents include activated carbon and specialized metal scavengers.[1] Metal scavengers are typically silica- or polymer-based materials functionalized with ligands that have a high affinity for palladium, such as thiol, thiourea, or amine groups.[2][3]

  • Filtration: In cases where the palladium has precipitated out of the solution as palladium black, filtration through a pad of celite can be an effective first step to remove the bulk of the catalyst.[4]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to partition palladium salts into an aqueous phase, separating them from the desired organic product.

Q2: How do I choose the most appropriate palladium removal method for my experiment?

A2: The optimal method depends on several factors, including the nature of your product, the form of the residual palladium (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous), the solvent system, and the required final purity of your compound. A decision-making workflow is provided below to guide your selection.

Q3: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3D) for elemental impurities in drug products. Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day . This often translates to a concentration limit of 10 ppm in the final API, depending on the maximum daily dose of the drug.

Q4: I'm observing a black precipitate in my reaction mixture. What is it and how should I handle it?

A4: A black precipitate is often "palladium black," which is finely divided palladium metal (Pd(0)). Its formation can be caused by the decomposition of the palladium catalyst, often due to the presence of oxygen. To address this, you should first attempt to filter the reaction mixture through a pad of Celite® to remove the insoluble palladium black. For future reactions, ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen.

Troubleshooting Guides

Issue 1: Low Efficiency of Palladium Scavengers

Symptom: Residual palladium levels remain high after treatment with a metal scavenger.

Possible Cause Troubleshooting Steps
Incorrect Scavenger Selection The choice of scavenger is critical and depends on the oxidation state of the palladium. Thiol-based scavengers are generally more effective for Pd(II) species.[2] Consider screening a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific reaction.
Insufficient Scavenger Amount Using too little scavenger will lead to incomplete palladium removal. A common starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[2]
Suboptimal Reaction Conditions Temperature and reaction time significantly impact scavenger efficiency. While many scavengers work at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve performance.[2] Monitor the progress of the removal by analyzing aliquots at different time points (e.g., 1, 4, and 16 hours).
Poor Mass Transfer Inadequate mixing can prevent the scavenger from effectively coming into contact with the palladium species. Ensure vigorous stirring of the reaction mixture during the scavenging process.
Product-Palladium Complexation Your product may form a stable complex with palladium, making it difficult for the scavenger to capture the metal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.
Phosphine Ligand Interference Residual phosphine ligands from the Suzuki coupling can compete with the scavenger for binding to the palladium. In some cases, oxidation of the phosphine to the corresponding phosphine oxide (which has a lower affinity for palladium) can improve scavenger efficiency. This can sometimes be achieved by careful introduction of a mild oxidant.
Issue 2: Significant Product Loss During Purification

Symptom: Low yield of the final product after palladium removal.

Possible Cause Troubleshooting Steps
Non-specific Adsorption to Activated Carbon Activated carbon is a cost-effective but often non-selective adsorbent that can bind to your desired product.[1] Optimize the carbon loading by starting with a small amount (e.g., 5 wt% relative to the crude product) and incrementally increasing it. The choice of solvent can also influence product adsorption.[1]
Product Binding to Scavenger Some products, particularly those with functional groups that can chelate metals, may bind to the scavenger. Reduce the amount of scavenger to the minimum effective quantity. After filtration, wash the scavenger thoroughly with fresh solvent to recover any adsorbed product.[5] If product loss remains high, consider testing a different type of scavenger.
Co-precipitation of Product with Palladium In some cases, the product may co-precipitate with palladium species. Ensure the product is fully dissolved in a suitable solvent before initiating the removal process.

Data on Palladium Removal Efficiency

The following table summarizes the efficiency of various palladium removal techniques from published case studies. The effectiveness of each method is highly dependent on the specific reaction conditions.

Method Initial Pd (ppm) Final Pd (ppm) % Removal Reaction Context Reference
Si-Thiol & Si-Thiourea2400≤ 16>99.3%Suzuki cross-coupling[6]
Activated Carbon (Darco KB-B) & Crystallization300< 1>99.6%Pharmaceutical Intermediate[1]
Polystyrene-bound TMT15503>99.8%Faropenem sodium salt synthesis[6]
N-acetyl cysteine wash followed by SEM-26 scavenger8600< 10>99.8%Pharmaceutical Intermediate[7]
Polymer-bound ethylenediamine & salt formation2000-3000< 10>99.5%Suzuki cross-coupling[8]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Thiol-Based Silica Scavenger
  • Reaction Work-up: After the Suzuki coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.

  • Solvent Selection: Evaporate the solvent from the reaction and dissolve the crude product in a suitable solvent. Thiol-based scavengers are compatible with a wide range of organic solvents such as THF, ethyl acetate, toluene, and dichloromethane.[9]

  • Scavenger Addition: Add a thiol-based silica scavenger (e.g., SiliaMetS Thiol) to the solution of the crude product. A good starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture vigorously at room temperature. If the removal is slow, the temperature can be increased to 40-60 °C.[2] The optimal scavenging time can range from 1 to 24 hours. It is recommended to monitor the palladium concentration periodically by taking small aliquots.[2][7]

  • Filtration: Once the palladium removal is complete, filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure the complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent. Common choices include toluene, THF, and ethyl acetate.

  • Carbon Addition: Add a suitable grade of activated carbon (e.g., Darco® KB-B, often used in the pharmaceutical industry) to the solution. A typical starting amount is 5-10 wt% relative to the mass of the crude product.[1]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. It is crucial to ensure a well-packed Celite pad to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product. Be aware that this step may also cause some leaching of the captured palladium back into the filtrate.[6]

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium content in the final product.

Visualized Workflows and Logic

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) check_precipitate Black Precipitate (Palladium Black)? start->check_precipitate filter_celite Filter through Celite Pad check_precipitate->filter_celite Yes soluble_pd Solution with Soluble Palladium Species check_precipitate->soluble_pd No filter_celite->soluble_pd select_method Select Removal Method soluble_pd->select_method scavenger Use Palladium Scavenger select_method->scavenger High Selectivity Needed activated_carbon Use Activated Carbon select_method->activated_carbon Cost-Effective Option crystallization Crystallization select_method->crystallization Product is Crystalline Solid protocol_scavenger Follow Scavenger Protocol scavenger->protocol_scavenger protocol_carbon Follow Activated Carbon Protocol activated_carbon->protocol_carbon protocol_crystallization Optimize Crystallization Solvent System crystallization->protocol_crystallization analyze_pd Analyze Residual Pd (ICP-MS) protocol_scavenger->analyze_pd protocol_carbon->analyze_pd protocol_crystallization->analyze_pd check_purity Pd Level < Target? analyze_pd->check_purity final_product Final Purified Product check_purity->final_product Yes troubleshoot Troubleshoot Method check_purity->troubleshoot No troubleshoot->select_method

Caption: Decision workflow for selecting a palladium removal method.

Scavenger_Troubleshooting start High Residual Pd after Scavenging check_equivalents Scavenger Equivalents (4-8x Pd)? start->check_equivalents increase_equivalents Increase Scavenger Equivalents check_equivalents->increase_equivalents No check_conditions Optimized Time and Temperature? check_equivalents->check_conditions Yes end_ok Re-analyze Pd Level increase_equivalents->end_ok optimize_conditions Increase Time and/or Temperature (e.g., 40-60°C) check_conditions->optimize_conditions No check_scavenger_type Correct Scavenger for Pd Oxidation State? check_conditions->check_scavenger_type Yes optimize_conditions->end_ok screen_scavengers Screen Different Scavenger Types check_scavenger_type->screen_scavengers No check_mixing Vigorous Stirring? check_scavenger_type->check_mixing Yes screen_scavengers->end_ok improve_mixing Improve Agitation check_mixing->improve_mixing No consider_complexation Consider Product-Pd Complexation check_mixing->consider_complexation Yes improve_mixing->end_ok

Caption: Troubleshooting guide for inefficient palladium scavenging.

References

Validation & Comparative

A Comparative Guide to the Potency of Pyridine vs. Pyrimidine JNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of pyridine- and pyrimidine-based inhibitors of c-Jun N-terminal kinases (JNKs), a family of signaling proteins implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative measures of potency and detailed experimental protocols.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a crucial mediator of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet radiation, and oxidative stress. The pathway consists of a three-tiered cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and JNK itself. Activation of this cascade ultimately leads to the phosphorylation of various downstream transcription factors, including c-Jun, which in turn regulate the expression of genes involved in processes like apoptosis, inflammation, and cell proliferation.

JNK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptors Cytokines->Receptor Stress Stress (UV, Oxidative) Stress->Receptor MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptor->MAPKKK Activation MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Inhibitor Pyridine/Pyrimidine JNK Inhibitors Inhibitor->JNK Inhibition Gene_Expression Gene Expression (Apoptosis, Inflammation, Proliferation) cJun->Gene_Expression Regulation

Caption: The JNK signaling pathway illustrating the points of intervention for pyridine and pyrimidine inhibitors.

Comparative Potency of Pyridine and Pyrimidine JNK Inhibitors

The potency of JNK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the JNK enzyme by 50%. The following tables summarize the IC50 values for a selection of pyridine- and pyrimidine-based JNK inhibitors, as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution, as experimental conditions can vary.

One study that directly compared analogous pyridine and pyrimidine compounds found that the pyridine-containing molecules were more potent than their corresponding pyrimidine counterparts.

Pyridine-Based JNK Inhibitors
CompoundJNK IsoformIC50 (nM)Reference
Compound 12 (4-(pyrazol-3-yl)-pyridine derivative)JNK3160
Compound 13 (5-chloro-4-(pyrazol-3-yl)-pyridine derivative)JNK380
Pyridine Derivative 1 -4500
Pyridine Derivative 2 -7500
Pyrimidine-Based JNK Inhibitors
CompoundJNK IsoformIC50 (nM)Reference
Compound 1 (4-(pyrazol-3-yl)-pyrimidine derivative)JNK3630
Compound 9g (aminopyrimidine derivative)JNK1/2/3<100 (cell-based)
Compound 9i (aminopyrimidine derivative)JNK1/2/3<100 (cell-based)
Compound 9j (aminopyrimidine derivative)JNK1/2/3<100 (cell-based)
Compound 9l (aminopyrimidine derivative)JNK1/2/3<100 (cell-based)

Experimental Protocols

The determination of IC50 values for JNK inhibitors is crucial for assessing their potency. Below are generalized methodologies for common in vitro biochemical and cell-based assays.

In Vitro JNK Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JNK isoform.

Objective: To determine the IC50 value of a test compound against a specific JNK isoform.

Materials:

  • Recombinant active JNK enzyme (e.g., JNK1, JNK2, or JNK3)

  • Peptide substrate (e.g., GST-c-Jun (1-79) or GST-ATF2 (1-109))

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ATP solution

  • Test inhibitor (dissolved in DMSO)

  • [γ-³²P]ATP (for radioactive detection) or an ADP-Glo™ Kinase Assay kit (for non-radioactive detection)

  • 96-well or 384-well plates

  • Incubator

  • Detection instrument (Phosphorimager or Luminescence reader)

Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of JNK inhibitor C Add inhibitor dilutions to wells A->C B Prepare kinase reaction mix: JNK enzyme, peptide substrate, and kinase buffer D Add kinase reaction mix to wells B->D C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C E->F G Terminate reaction F->G H Measure kinase activity (e.g., radioactivity or luminescence) G->H I Calculate percentage of kinase activity inhibition H->I J Plot dose-response curve and determine IC50 value I->J

Caption: A generalized workflow for an in vitro JNK kinase assay.

Detailed Procedure:

  • Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the kinase assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Kinase Reaction Setup: In a 96-well plate, add a fixed volume of each inhibitor dilution or vehicle control. A master mix containing the JNK enzyme and the peptide substrate in the kinase assay buffer is then added to each well.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP (often containing a radioactive isotope like [γ-³²P]ATP for detection purposes) to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis: The percentage of kinase activity for each inhibitor concentration is calculated relative to the vehicle control. The data is then plotted as the percentage of activity against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based JNK Inhibition Assay

This assay measures the ability of a compound to inhibit JNK activity within a cellular context.

Objective: To determine the cellular IC50 value of a test compound.

Materials:

  • A suitable cell line (e.g., HeLa or INS-1 cells)

  • Cell culture medium and supplements

  • JNK activator (e.g., anisomycin or UV radiation)

  • Test inhibitor (dissolved in DMSO)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies for Western blotting (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Cells are cultured to an appropriate confluency and then pre-treated with various concentrations of the JNK inhibitor for a specified time.

  • JNK Pathway Stimulation: The JNK pathway is then stimulated by adding a JNK activator or exposing the cells to a stressor like UV radiation.

  • Cell Lysis: After stimulation, the cells are washed and then lysed to release the cellular proteins.

  • Western Blot Analysis: The protein concentration of the lysates is determined and normalized. The samples are then subjected to SDS-PAGE to separate the proteins by size, followed by transfer to a membrane. The membrane is probed with antibodies specific for the phosphorylated (active) form of a JNK substrate, such as c-Jun. The total amount of c-Jun and JNK can also be measured as loading controls.

  • Data Analysis: The intensity of the phosphorylated c-Jun band is quantified for each inhibitor concentration. The reduction in the phospho-c-Jun signal in the presence of the inhibitor is used to calculate the percentage of inhibition, and the IC50 value is determined by plotting a dose-response curve.

Structure-Activity Relationship of 4-(Pyrazol-3-yl)-Pyridine Analogs as c-Jun N-Terminal Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(pyrazol-3-yl)-pyridine analogs as potent and selective inhibitors of c-Jun N-terminal kinase (JNK). The information presented herein is compiled from key research findings and is intended to inform the strategic design and development of novel therapeutic agents targeting the JNK signaling pathway.

Introduction

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that play a crucial role in cellular responses to stress stimuli, including cytokines, ultraviolet irradiation, and heat shock.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases such as neurodegenerative disorders, inflammatory conditions, and cancer. The development of potent and selective JNK inhibitors is therefore a significant area of interest in pharmaceutical research. The 4-(pyrazol-3-yl)-pyridine scaffold has emerged as a promising chemotype for the development of JNK inhibitors. This guide will compare the performance of various analogs based on experimental data and elucidate the key structural features governing their activity.

Comparative Analysis of JNK Inhibition

The inhibitory activity of 4-(pyrazol-3-yl)-pyridine analogs against JNK3 is summarized in the following tables. The data highlights the impact of substitutions on both the pyridine and pyrazole rings on the half-maximal inhibitory concentration (IC50).

Table 1: SAR of Substitutions on the Pyridine Ring
CompoundXYJNK3 IC50 (nM)[1]p38 IC50 (µM)[1]
12 HHHH160>20
13 ClHHH80>20
14 ClHMeH120>20
15 ClHEtH100>20
16 ClHi-PrH150>20
17 ClHc-PrH130>20
18 MeHHH140>20
19 OMeHHH200>20

Key Findings:

  • Replacement of the pyrimidine core with a pyridine scaffold generally leads to more potent JNK3 inhibitors.[1]

  • Introduction of a chlorine atom at the 5-position of the pyridine ring (substituent X) provides a two-fold increase in potency compared to the unsubstituted analog (compare compound 13 to 12 ).[1]

  • Methyl or methoxy substitutions at the 5-position of the pyridine ring result in slightly decreased or comparable activity to the unsubstituted analog.

Table 2: SAR of Substitutions on the Pyrazole Ring (R¹ and R²)
CompoundXYJNK3 IC50 (nM)[1]p38 IC50 (µM)[1]
13 ClHHH80>20
14 ClHMeH120>20
15 ClHEtH100>20
20 ClHHMorpholine25>20
21 ClHMeMorpholine30>20
22 ClHEtMorpholine28>20
23 ClHH4-Me-piperazine40>20
24 ClHMe4-Me-piperazine50>20
25 ClHHDimethyltriazole15>20
26 ClHMeDimethyltriazole20>20

Key Findings:

  • N-alkylation of the pyrazole nitrogen (R¹) generally leads to a slight decrease in potency.[1]

  • Substitution at the 4-position of the pyrazole ring (R²) with groups like morpholine, 4-methyl-piperazine, or dimethyltriazole significantly enhances JNK3 inhibitory activity.[1]

  • The dimethyltriazole substituent at the R² position yielded the most potent compounds in this series.[1]

Experimental Protocols

General Synthetic Procedure for 4-(Pyrazol-3-yl)-Pyridine Analogs

The synthesis of the 4-(pyrazol-3-yl)-pyridine analogs generally follows the synthetic scheme outlined below. The key steps involve a Suzuki coupling to introduce the pyrazole ring, followed by N-alkylation and further functionalization of the pyrazole and pyridine rings.[1]

G cluster_0 Pyridine Core Synthesis cluster_1 Pyrazole Core Synthesis cluster_2 Coupling and Diversification Start Substituted Pyridine Intermediate_1 Halogenated Pyridine Start->Intermediate_1 Halogenation Coupling Suzuki Coupling Intermediate_1->Coupling Pyrazole_Start Pyrazole Precursor Boronic_Ester Pyrazole Boronic Ester Pyrazole_Start->Boronic_Ester Borylation Boronic_Ester->Coupling Product_Core 4-(Pyrazol-3-yl)-Pyridine Core Coupling->Product_Core N_Alkylation N-Alkylation (R¹) Product_Core->N_Alkylation R2_Substitution Substitution at Pyrazole-C4 (R²) N_Alkylation->R2_Substitution Final_Analogs Final Analogs R2_Substitution->Final_Analogs

Caption: General synthetic workflow for 4-(pyrazol-3-yl)-pyridine analogs.

JNK3 Inhibition Assay (Scintillation Proximity Assay - SPA)

The following protocol is a representative method for determining the in vitro potency of compounds against JNK3 using a Scintillation Proximity Assay (SPA).

Materials:

  • Recombinant human JNK3 enzyme

  • Biotinylated-c-Jun (1-79) substrate

  • Streptavidin-coated SPA beads

  • [γ-³³P]ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Test compound solution (or DMSO for control)

    • JNK3 enzyme solution

    • Biotinylated-c-Jun substrate solution

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Termination and SPA Bead Addition: Terminate the reaction by adding a stop solution containing EDTA and the streptavidin-coated SPA beads.

  • Signal Detection: Incubate the plate for an additional period (e.g., 30 minutes) to allow the biotinylated substrate to bind to the SPA beads. The plate is then read on a suitable microplate scintillation counter to measure the amount of incorporated ³³P.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway

The 4-(pyrazol-3-yl)-pyridine analogs exert their therapeutic effect by inhibiting JNK, a key component of a critical stress-activated signaling pathway.

JNK_Signaling_Pathway Stress Stress Stimuli (Cytokines, UV, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation Inhibitor 4-(Pyrazol-3-yl)-Pyridine Analogs Inhibitor->JNK Inhibition AP1 AP-1 Transcription Factor cJun->AP1 Cellular_Response Cellular Responses (Apoptosis, Inflammation, etc.) AP1->Cellular_Response

Caption: The c-Jun N-terminal kinase (JNK) signaling pathway.

Conclusion

The structure-activity relationship studies of 4-(pyrazol-3-yl)-pyridine analogs have identified key structural features that are crucial for potent and selective JNK inhibition. Specifically, substitution at the 5-position of the pyridine ring with a chlorine atom and the introduction of a dimethyltriazole moiety at the 4-position of the pyrazole ring have been shown to significantly enhance inhibitory activity against JNK3. These findings provide a valuable framework for the design of next-generation JNK inhibitors with improved therapeutic potential. Further optimization of these analogs could lead to the development of novel treatments for a range of diseases where the JNK signaling pathway is pathologically activated.

References

Comparative Guide to the Validation of 4-(1H-pyrazol-3-yl)pyridine as a Selective JNK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation comparison of 4-(1H-pyrazol-3-yl)pyridine as a selective c-Jun N-terminal kinase (JNK) inhibitor. Its performance is objectively compared with other well-established JNK inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Introduction to JNK Inhibition

c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The JNK signaling pathway is implicated in a variety of cellular processes such as apoptosis, inflammation, and cell proliferation. Dysregulation of this pathway has been linked to various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions, making JNKs attractive therapeutic targets. There are three main JNK isoforms: JNK1, JNK2, and JNK3, with JNK1 and JNK2 being ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.

This guide focuses on the validation of this compound, a compound identified as a potent JNK3 inhibitor. Its inhibitory activity is compared against a panel of other known JNK inhibitors: SP600125, JNK-IN-8, CC-401, TCS JNK 6o, and BI-78D3.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators against the three JNK isoforms. It is important to note that the available data for this compound is currently limited to the JNK3 isoform.

Table 1: In Vitro Inhibitory Activity (IC50) of JNK Inhibitors

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Primary Mechanism
This compound (Compound 12) Data Not AvailableData Not Available160[1]ATP-competitive
SP60012540[2][3][4][5]40[2][3][4][5]90[2][3][4][5]ATP-competitive, Reversible
JNK-IN-84.7[2][6][7]18.7[2][6][7]1.0[2][6][7]ATP-competitive, Irreversible (covalent)
CC-40125-50 (Ki)[8][9]25-50 (Ki)[8][9]25-50 (Ki)[8][9]ATP-competitive
TCS JNK 6o2[10]4[10]52[10]ATP-competitive
BI-78D3280 (overall JNK)[11][12][13][14]280 (overall JNK)[11][12][13][14]280 (overall JNK)[11][12][13][14]Substrate-competitive

Table 2: Kinase Selectivity Profile

InhibitorSelectivity Notes
This compound (Compound 12) No detectable inhibition of p38 MAPK (>20 µM)[1]. A broader kinase selectivity profile is not publicly available.
SP600125>10-fold selective against MKK4; >25-fold against MKK3, MKK6, PKB, and PKCα; >100-fold against ERK2 and p38[4][5]. Also inhibits other kinases such as Aurora kinase A and FLT3[4].
JNK-IN-8>10-fold selectivity against MNK2 and Fms[6]. Broader kinase profiling shows high selectivity for JNK isoforms[15].
CC-401>40-fold selective for JNK over p38, ERK, IKK2, PKC, Lck, and ZAP70[8][9].
TCS JNK 6o>1000-fold selectivity over other kinases, including ERK2 and p38[10].
BI-78D3>100-fold selective over p38α; no activity at mTOR and PI-3K[11][12][13][14].

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further validation studies.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled tracer to the kinase, providing a direct measure of inhibitor binding to the ATP-binding site.

Materials:

  • JNK1, JNK2, or JNK3 enzyme (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/Eu-antibody mixture, and tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X kinase/Eu-antibody mixture to each well.

  • Initiate the binding reaction by adding 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based JNK Inhibition Assay (Western Blot for Phospho-c-Jun)

This assay determines the ability of an inhibitor to block the phosphorylation of c-Jun, a direct downstream substrate of JNK, in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • JNK activator (e.g., Anisomycin, UV irradiation)

  • Test compounds (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total c-Jun or a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • JNK Activation: Stimulate the cells with a JNK activator for a predetermined duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-c-Jun and normalize to the total c-Jun or loading control signal. Compare the levels of phospho-c-Jun in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Mandatory Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway extracellular Stress Stimuli (UV, Cytokines, etc.) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., ASK1, MEKK1) receptor->mapkkk mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk jnk JNK (JNK1/2/3) mapkk->jnk cjun c-Jun jnk->cjun Phosphorylation transcription Gene Transcription (Apoptosis, Inflammation) cjun->transcription inhibitor This compound inhibitor->jnk

Caption: The JNK signaling cascade and the point of inhibition.

Experimental Workflow for JNK Inhibitor Validation

JNK_Inhibitor_Workflow start Start: Synthesize/Obtain This compound invitro In Vitro Kinase Assay (e.g., LanthaScreen) start->invitro ic50 Determine IC50 values (JNK1, JNK2, JNK3) invitro->ic50 selectivity Kinase Selectivity Screening invitro->selectivity cell_based Cell-Based Assay (Western Blot for p-c-Jun) ic50->cell_based selectivity->cell_based inhibition Confirm Cellular Inhibition of JNK Pathway cell_based->inhibition end Validation Complete inhibition->end

Caption: Workflow for validating a novel JNK inhibitor.

References

A Comparative Guide to the Synthetic Routes of 4-(1H-pyrazol-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 4-(1H-pyrazol-3-yl)pyridine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of biologically active compounds. Its synthesis has been approached through several distinct methodologies, each with its own set of advantages and disadvantages. This guide provides a comparative overview of three prominent synthetic routes to this compound: the Claisen-Schmidt condensation followed by cyclization, the Suzuki-Miyaura cross-coupling, and a [3+2] cycloaddition reaction. Detailed experimental protocols and a quantitative comparison of these methods are presented to aid researchers in selecting the most suitable route for their specific needs.

At a Glance: Comparison of Synthetic Routes

Parameter Route 1: Claisen-Schmidt Condensation & Cyclization Route 2: Suzuki-Miyaura Coupling Route 3: [3+2] Cycloaddition
Starting Materials 4-Acetylpyridine, Dimethylformamide dimethyl acetal (DMF-DMA), Hydrazine4-Halopyridine, Pyrazoleboronic acid ester4-Ethynylpyridine, Hydrazonoyl halide
Key Transformations Condensation, CyclizationPalladium-catalyzed cross-coupling1,3-Dipolar cycloaddition
Overall Yield ~75-85%Variable, typically moderate to goodGenerally good
Scalability Readily scalableCan be challenging to scale due to catalyst cost and purificationScalable, but requires careful control of reactive intermediate
Reagent Availability Readily available and inexpensiveBoronic acid esters can be expensive or require separate synthesisHydrazonoyl halides may require synthesis
Key Advantages High-yielding, cost-effective, straightforwardHigh functional group tolerance, direct couplingConvergent, can build complexity quickly
Key Disadvantages Two-step processPotential for catalyst poisoning, metal contamination in productIn-situ generation of reactive nitrile imine can be sensitive

Synthetic Route 1: Claisen-Schmidt Condensation and Cyclization

This classical and widely utilized approach involves a two-step sequence. First, a Claisen-Schmidt condensation of 4-acetylpyridine with dimethylformamide dimethyl acetal (DMF-DMA) furnishes the intermediate enaminone, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. Subsequent cyclization of this intermediate with hydrazine hydrate yields the desired this compound. This method is often favored for its high yields and the use of readily available and relatively inexpensive starting materials.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization 4-Acetylpyridine 4-Acetylpyridine Enaminone Intermediate Enaminone Intermediate 4-Acetylpyridine->Enaminone Intermediate DMF-DMA DMF-DMA DMF-DMA This compound This compound Enaminone Intermediate->this compound Hydrazine Hydrazine Hydrazine

Caption: Route 1: Two-step synthesis via an enaminone intermediate.

Experimental Protocol:

Step 1: Synthesis of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

A mixture of 4-acetylpyridine (1.0 eq) and dimethylformamide dimethyl acetal (1.2 eq) is heated at reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and methanol byproduct are removed under reduced pressure to yield the crude enaminone, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (1.0 eq) is dissolved in ethanol. To this solution, hydrazine hydrate (1.5 eq) is added, and the mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Route 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a powerful and versatile method for the formation of carbon-carbon bonds. In this context, a 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) is coupled with a pyrazole-derived boronic acid or boronic ester in the presence of a palladium catalyst and a base. This route offers the advantage of high functional group tolerance and allows for the direct connection of the two heterocyclic rings. However, the availability and cost of the pyrazoleboronic acid derivative, as well as potential challenges with catalyst poisoning by the pyridine nitrogen, are important considerations.

G 4-Halopyridine 4-Halopyridine Pd Catalyst / Base Pd Catalyst / Base 4-Halopyridine->Pd Catalyst / Base Pyrazoleboronic acid ester Pyrazoleboronic acid ester Pyrazoleboronic acid ester->Pd Catalyst / Base This compound This compound Pd Catalyst / Base->this compound

Caption: Route 2: Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol:

To a reaction vessel charged with 4-bromopyridine hydrochloride (1.0 eq), 1-(tert-butoxycarbonyl)-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (3.0 eq) is added a suitable solvent system, typically a mixture of dioxane and water. The vessel is purged with an inert gas (e.g., argon or nitrogen) and the mixture is heated to 80-100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The protecting group is then removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, which is purified by chromatography.

Synthetic Route 3: [3+2] Cycloaddition

This approach utilizes a [3+2] cycloaddition reaction between a nitrile imine, generated in situ from a hydrazonoyl halide, and 4-ethynylpyridine as the dipolarophile. This method is a convergent strategy that rapidly constructs the pyrazole ring onto the pyridine scaffold. The regioselectivity of the cycloaddition is a key aspect of this route, and the handling of the potentially unstable nitrile imine intermediate requires careful experimental control.

G Hydrazonoyl halide Hydrazonoyl halide Base Base Hydrazonoyl halide->Base Nitrile Imine (in situ) Nitrile Imine (in situ) Base->Nitrile Imine (in situ) This compound This compound Nitrile Imine (in situ)->this compound 4-Ethynylpyridine 4-Ethynylpyridine 4-Ethynylpyridine->this compound

Caption: Route 3: [3+2] Cycloaddition of a nitrile imine with 4-ethynylpyridine.

Experimental Protocol:

To a solution of 4-ethynylpyridine (1.0 eq) and the chosen hydrazonoyl halide (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride, 1.1 eq) in an inert solvent such as toluene or THF, a base like triethylamine (1.5 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 8-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired this compound derivative. Subsequent removal of any protecting groups on the pyrazole nitrogen may be necessary.

Conclusion

The choice of synthetic route to this compound will depend on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. The Claisen-Schmidt condensation and cyclization route offers a robust, high-yielding, and cost-effective option for large-scale production. The Suzuki-Miyaura coupling provides a versatile and direct method, particularly when diverse substitution patterns on the pyrazole ring are desired, although reagent cost can be a factor. The [3+2] cycloaddition represents a convergent and efficient approach for the rapid assembly of the target molecule, provided that the necessary precursors are accessible and the reaction conditions are carefully controlled. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their research and development needs.

Unveiling the Selectivity of 4-(1H-pyrazol-3-yl)pyridine: A Kinase Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an objective comparison of the cross-reactivity profile of 4-(1H-pyrazol-3-yl)pyridine, a known scaffold for c-Jun N-terminal kinase (JNK) inhibitors, against other kinases. Due to the limited availability of a comprehensive public kinome scan for this specific compound, we present its known primary target data alongside a broader selectivity profile of a well-characterized JNK inhibitor, SP600125, for illustrative comparison.

The this compound core structure has been identified as a potent inhibitor of JNK, a key member of the mitogen-activated protein kinase (MAPK) family.[1][2] JNKs are involved in a variety of cellular processes, including stress response, apoptosis, and inflammation, making them attractive targets for therapeutic intervention in numerous diseases. However, the clinical success of kinase inhibitors often hinges on their selectivity, as off-target inhibition can lead to unforeseen side effects.

Quantitative Kinase Inhibition Profile

The following tables summarize the inhibitory activity of a derivative of this compound against its primary target, JNK3, and a closely related MAPK, p38. For a broader perspective on potential cross-reactivity within the kinome, the profile of the widely studied JNK inhibitor SP600125 is also presented.

Table 1: Inhibitory Activity of a 4-(pyrazol-3-yl)-pyridine Derivative

Kinase TargetIC50 (nM)Notes
JNK3160Potent inhibition of the primary target.
p38>20,000No detectable inhibition, indicating high selectivity over this MAPK.[1]

Data derived from a representative compound from the 4-(pyrazol-3-yl)-pyridine series as reported by Noël et al. (2011).[1]

Table 2: Illustrative Cross-Reactivity Profile of a Representative JNK Inhibitor (SP600125)

Kinase TargetIC50 (nM)Percentage of Control (@ 10 µM)Primary Cellular Process
JNK1 40 <10% Stress response, inflammation, apoptosis
JNK2 40 <10% Stress response, inflammation, apoptosis
JNK3 90 <10% Neuronal apoptosis, stress response
MKK4~400~25%Upstream activator of JNK and p38
MKK3>1,000>50%Upstream activator of p38
MKK6>1,000>50%Upstream activator of p38
ERK2>10,000>90%Cell proliferation, differentiation
p38α>10,000>90%Stress response, inflammation
CHK1>10,000>90%DNA damage response
EGFR>10,000>90%Growth factor signaling

This table provides a representative overview of JNK inhibitor selectivity. SP600125 is known to be a potent inhibitor of JNK1, JNK2, and JNK3.[3][4] It exhibits significantly less potency against other kinases, demonstrating a degree of selectivity.[2][5]

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is achieved through various established experimental methodologies. Below are detailed protocols for two common approaches.

In Vitro Kinase Assay Panel (Radiometric)

This method measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases by quantifying the incorporation of a radiolabeled phosphate from ATP onto a specific substrate.

Materials:

  • Purified recombinant kinases (a broad panel)

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound) stock solution (typically 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiation: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution that prevents further enzymatic activity (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)

DSF is a rapid and sensitive method for screening compound binding to a protein kinase. It measures the thermal stability of a protein, which typically increases upon ligand binding.

Materials:

  • Purified recombinant kinases

  • Test compound stock solution

  • SYPRO Orange dye (or similar fluorescent dye)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability

Procedure:

  • Reaction Setup: In a 96- or 384-well PCR plate, mix the purified kinase, the test compound at various concentrations, and the SYPRO Orange dye in the DSF buffer.

  • Thermal Denaturation: Place the plate in a qPCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: The instrument measures the fluorescence of the SYPRO Orange dye in real-time. The dye's fluorescence increases as it binds to the hydrophobic regions of the protein that become exposed during thermal denaturation.

  • Data Analysis: A melting curve is generated by plotting fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. The change in melting temperature (ΔTm) in the presence of the test compound compared to the control (DMSO) indicates the extent of ligand binding and stabilization. A larger ΔTm suggests a stronger interaction.

Visualizing Experimental and Biological Contexts

To better illustrate the processes involved in cross-reactivity profiling and the biological context of JNK inhibition, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Kinase Reaction & Detection cluster_3 Data Analysis cpd Test Compound (e.g., this compound) serial_dilution Serial Dilution cpd->serial_dilution add_cpd Add Diluted Compound serial_dilution->add_cpd plate 384-well Plate add_kinase Add Kinase Panel plate->add_kinase add_substrate Add Substrate add_kinase->add_substrate add_substrate->add_cpd initiate Initiate with [γ-³³P]ATP add_cpd->initiate incubate Incubate (e.g., 60 min) initiate->incubate terminate Terminate Reaction incubate->terminate detect Detect Signal (Scintillation Counting) terminate->detect dose_response Dose-Response Curve detect->dose_response ic50 Calculate IC50 Values dose_response->ic50 profile Generate Selectivity Profile ic50->profile

Caption: Experimental workflow for radiometric kinase cross-reactivity profiling.

G stress Stress Stimuli (e.g., UV, Cytokines) mkk47 MKK4/7 stress->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation, Gene Expression cjun->apoptosis inhibitor This compound inhibitor->jnk off_target Potential Off-Target Kinases (e.g., other MAPKs, etc.) inhibitor->off_target

Caption: Simplified JNK signaling pathway indicating the inhibitory action of this compound.

References

A Comparative Analysis of Substituted 4-(Pyrazol-3-yl)-Pyridines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-(pyrazol-3-yl)-pyridines have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. This guide provides a comparative study of this class of compounds, focusing on their efficacy against c-Jun N-terminal kinase 3 (JNK3) and TANK-binding kinase 1 (TBK1), two key targets in inflammatory and neurodegenerative diseases. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Performance Comparison of Substituted 4-(Pyrazol-3-yl)-Pyridines

The inhibitory activity of substituted 4-(pyrazol-3-yl)-pyridines is highly dependent on the nature and position of substituents on both the pyrazole and pyridine rings. Structure-activity relationship (SAR) studies have revealed key modifications that enhance potency and selectivity. Below is a summary of the inhibitory concentrations (IC50) of representative compounds against JNK3 and TBK1.

Compound IDScaffoldSubstituentsTarget KinaseIC50 (nM)
1 4-(Pyrazol-3-yl)-pyrimidine-JNK3630[1]
12 4-(Pyrazol-3-yl)-pyridineNo substitution on pyrazole or pyridineJNK3160[1]
13 4-(Pyrazol-3-yl)-pyridineChlorine at C-5 of pyridineJNK380[1]
14 4-(Pyrazol-3-yl)-pyridineN-alkylation of pyrazoleJNK3>160[1]
37 4-(Pyrazol-3-yl)-pyridine4-Fluorophenyl substitutionJNK3Potent (exact value not specified)[1]
15y 1H-Pyrazolo[3,4-b]pyridineOptimized substituentsTBK10.2

Note: Lower IC50 values indicate higher potency. The transition from a pyrimidine to a pyridine core has been shown to improve potency against JNK3.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the general protocols for the synthesis of 4-(pyrazol-3-yl)-pyridines and the in vitro kinase assays used to determine their inhibitory activity.

General Synthesis of Substituted 4-(Pyrazol-3-yl)-Pyridines via Suzuki Coupling

The synthesis of the 4-(pyrazol-3-yl)-pyridine scaffold is commonly achieved through a Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a pyrazole-boronic acid or ester and a halogenated pyridine.

Materials:

  • Substituted 3-halopyridine

  • Substituted pyrazole-boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4 or XPhos Pd G2)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., DMF, 1,4-dioxane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the substituted 3-halopyridine, the substituted pyrazole-boronic acid/ester, the palladium catalyst, and the base.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 4-(pyrazol-3-yl)-pyridine.

Further modifications, such as N-alkylation of the pyrazole ring or additional substitutions on the pyridine or pyrazole rings, can be carried out in subsequent synthetic steps.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A common method is a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human JNK3 or TBK1 enzyme

  • Kinase-specific substrate (e.g., ATF2 for JNK3)

  • ATP

  • Test compounds (substituted 4-(pyrazol-3-yl)-pyridines) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant kinase enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of the research. The following diagrams, generated using Graphviz, illustrate the JNK and TBK1 signaling pathways and a general workflow for the synthesis and evaluation of 4-(pyrazol-3-yl)-pyridine inhibitors.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MAPKK (MKK4/MKK7) MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Gene Expression cJun->Apoptosis Inhibitor 4-(Pyrazol-3-yl)-pyridine Inhibitor Inhibitor->JNK TBK1_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) PAMPs->PRRs Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferon (IFN) Production IRF3->IFN Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Experimental_Workflow Synthesis Synthesis of 4-(Pyrazol-3-yl)-pyridines Purification Purification & Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Assay Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

Validating the Mechanism of Action of 4-(1H-pyrazol-3-yl)pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of 4-(1H-pyrazol-3-yl)pyridine, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), with other well-established JNK inhibitors. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways, this document serves as a valuable resource for validating its therapeutic potential.

The this compound scaffold has emerged as a promising chemotype in the pursuit of targeted therapies, particularly in the context of neurodegenerative diseases and inflammatory disorders where the JNK signaling pathway is implicated. This guide focuses on its primary mechanism of action as a JNK inhibitor, offering a comparative analysis against other known inhibitors to highlight its potency and selectivity.

Comparative Analysis of JNK Inhibitor Potency

The efficacy of this compound derivatives and other benchmark JNK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against the different JNK isoforms (JNK1, JNK2, and JNK3) and other related kinases like p38 MAP kinase to assess selectivity. A representative this compound derivative, herein referred to as Compound 12, demonstrates significant potency and selectivity for JNK3.[1]

InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)p38 IC50 (µM)Reference
This compound (Compound 12) --160> 20[1]
SP600125404090> 10[2]
JNK-IN-84.718.71.0-

Unraveling the JNK Signaling Cascade

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and osmotic shock.[3][4][5] Once activated, a phosphorylation cascade leads to the activation of JNK, which in turn phosphorylates a range of downstream targets, most notably the transcription factor c-Jun.[4] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.[4] The this compound compound exerts its inhibitory effect by targeting JNK within this cascade, thereby modulating its downstream effects.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) cJun->GeneExpression Inhibitor This compound Inhibitor->JNK

JNK Signaling Pathway and Inhibition Point

Experimental Protocols: Validating JNK Inhibition

To quantitatively assess the inhibitory activity of this compound and its analogs, a robust in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JNK3.

Materials:

  • Recombinant human JNK3 enzyme

  • JNKtide (or other suitable substrate)

  • ATP

  • This compound (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of the diluted test compound or vehicle control (e.g., DMSO).

    • 2 µL of JNK3 enzyme solution.

    • 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation of the substrate by JNK3.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the JNK3 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Plate Dispense Reagents into 384-well Plate (Inhibitor, Enzyme, Substrate/ATP) Start->Plate Incubate_Kinase Incubate for Kinase Reaction (60 min, Room Temp) Plate->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate (40 min, Room Temp) Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate (30 min, Room Temp) Add_Detection->Incubate_Detection Read_Plate Measure Luminescence (Plate Reader) Incubate_Detection->Read_Plate Analyze Data Analysis (Calculate % Inhibition, Determine IC50) Read_Plate->Analyze

Workflow for IC50 Determination using ADP-Glo™ Assay

References

Safety Operating Guide

Proper Disposal of 4-(1H-pyrazol-3-yl)pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(1H-pyrazol-3-yl)pyridine (CAS No. 17784-60-0), a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. This compound is classified as follows:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • Respiratory protection if ventilation is inadequate

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and for making informed decisions during disposal.

PropertyValue
CAS Number 17784-60-0
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Appearance Solid
Storage Temperature Inert atmosphere, room temperature

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound. This process should be carried out in a designated and well-ventilated area, preferably within a chemical fume hood.

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.

  • Never mix this waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

Step 2: Labeling

  • The hazardous waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "17784-60-0"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The accumulation start date

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as per your facility's guidelines.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

  • Disposal must be carried out at an approved waste disposal plant. The primary method of disposal for this type of organic compound is typically high-temperature incineration.

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate the immediate area and alert nearby personnel.

  • Ventilate the area by opening sashes in the chemical fume hood.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report the spill to your supervisor and EHS department.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste? waste_collection Collect waste in a labeled, sealed, compatible container. start->waste_collection is_spill Is it a spill? waste_collection->is_spill spill_procedure Follow Spill and Emergency Procedures. is_spill->spill_procedure Yes label_waste Label container with 'Hazardous Waste', chemical name, CAS#, and hazards. is_spill->label_waste No spill_procedure->waste_collection store_waste Store in designated Satellite Accumulation Area. label_waste->store_waste contact_ehs Contact EHS for pickup and disposal. store_waste->contact_ehs disposal Dispose of contents/container to an approved waste disposal plant. contact_ehs->disposal

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Retrosynthesis Analysis

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4-(1H-pyrazol-3-yl)pyridine

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